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{2-[(Hydroxyimino)methyl]phenyl}methanol Documentation Hub

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  • Product: {2-[(Hydroxyimino)methyl]phenyl}methanol
  • CAS: 125593-28-4

Core Science & Biosynthesis

Foundational

Thermodynamic stability of ortho-substituted benzaldehyde oximes

An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Benzaldehyde Oximes For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide offers a comprehensive ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Benzaldehyde Oximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive analysis of the factors governing the thermodynamic stability of ortho-substituted benzaldehyde oximes, a class of compounds with significant relevance in medicinal chemistry and materials science. The guide moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and stability, focusing on the interplay of E/Z isomerism, intramolecular hydrogen bonding, steric hindrance, and electronic effects. By synthesizing theoretical principles with field-proven experimental and computational methodologies, this document provides researchers and drug development professionals with the insights necessary to predict, analyze, and control the stability of these critical molecular scaffolds. Detailed protocols for spectroscopic analysis, computational modeling, and a structured workflow for stability assessment are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of Oxime Stability in Molecular Design

Benzaldehyde oximes are versatile chemical intermediates integral to the synthesis of a wide array of functional groups and bioactive molecules.[1] Their utility in drug development is particularly noteworthy, where the oxime moiety (=N-OH) imparts unique physicochemical properties that influence a molecule's interaction with biological targets. The geometric isomerism inherent to the C=N double bond gives rise to E (entgegen) and Z (zusammen) stereoisomers, whose distinct spatial arrangements can lead to significant differences in physical, chemical, and biological properties.

Unlike the rapidly interconverting isomers of imines, the energetic barrier for E/Z isomerization in oximes is substantially higher, often allowing for the isolation and characterization of individual isomers.[2] This stability is a double-edged sword. While it allows for stereospecific synthesis and design, an unintended isomerization can alter a drug candidate's efficacy, toxicity, or pharmacokinetic profile.

The introduction of substituents at the ortho position of the benzaldehyde ring adds a profound layer of complexity. These substituents can engage in a variety of intramolecular interactions that can dramatically favor one isomer over the other, altering the compound's overall thermodynamic landscape. Understanding and predicting these "ortho effects" is therefore paramount for rational drug design and the development of stable, reliable chemical entities. This guide dissects the core principles that govern this stability, providing a robust framework for its assessment.

Theoretical Framework: Key Factors Governing Thermodynamic Stability

The stability of an ortho-substituted benzaldehyde oxime is not determined by a single factor but by a delicate balance of competing intramolecular forces. The primary considerations are intramolecular hydrogen bonding and steric repulsion, with electronic effects playing a secondary but important role.

The E/Z Isomeric Landscape

The C=N double bond of an oxime restricts rotation, leading to two distinct geometric isomers. The electronegative hydroxyl group on the nitrogen atom increases the energy barrier for interconversion compared to simple imines, making the E/Z isomers configurationally stable at room temperature.[2] The thermodynamic preference for one isomer over the other is dictated by the specific substituent at the ortho position.

Intramolecular Hydrogen Bonding: A Dominant Stabilizing Force

When an ortho substituent contains a hydrogen bond acceptor (e.g., the oxygen of a methoxy group, a nitrogen atom) or a donor (e.g., the hydrogen of a hydroxyl group), it can form an intramolecular hydrogen bond with the oxime's hydroxyl group. This interaction creates a pseudo-six-membered ring, which provides significant thermodynamic stabilization.

For example, in the case of an ortho-hydroxybenzaldehyde oxime, a strong intramolecular hydrogen bond can form between the phenolic proton and the oxime nitrogen or oxygen, locking the conformation and substantially increasing the stability of the corresponding isomer.[3] The energy of such hydrogen bonds can be significant, often in the range of 8 to 23 kcal/mol in systems with resonance assistance.[3] This is a primary mechanism by which a specific isomer is selectively stabilized.[4][5]

Caption: Key intramolecular forces in ortho-substituted benzaldehyde oximes.

The Ortho Effect: Steric Hindrance and Inhibition of Resonance

The "ortho effect" describes the unique influence of an ortho substituent that is not observed with identical substituents at the meta or para positions. A primary component of this effect is steric hindrance.[6][7] A bulky ortho group (e.g., a tert-butyl or iodo group) can physically clash with the oxime moiety. This steric repulsion can force the C=N-OH group to twist out of the plane of the aromatic ring.[8]

This loss of planarity has a significant energetic cost because it disrupts the π-system conjugation between the benzene ring and the oxime group, a phenomenon known as "steric inhibition of resonance."[8] This destabilizes the molecule. The extent of this destabilization increases with the size of the ortho-substituent.[9] In such cases, the molecule will adopt a conformation that minimizes this steric strain, even at the cost of reduced resonance stabilization, thereby favoring the isomer where the bulky groups are positioned further apart.

Electronic Effects

The electronic nature of the ortho substituent also plays a role. Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) alter the electron density of the aromatic ring and the C=N bond.[6] These effects can influence the strength of intramolecular hydrogen bonds and modulate the energy of the molecule's frontier orbitals. However, in ortho-substituted systems, these electronic influences are often intertwined with and sometimes overshadowed by the more dominant steric and hydrogen-bonding interactions.[5]

Methodologies for Stability Assessment

A multi-pronged approach combining experimental techniques and computational chemistry is essential for a thorough assessment of thermodynamic stability.

Experimental Protocols

A. Spectroscopic Analysis for Isomer Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between E/Z isomers. The chemical shift of the oxime proton (-NOH) and the aldehydic proton (-CH=N) are highly sensitive to the geometric arrangement. By integrating the signals corresponding to each isomer in an equilibrium mixture, their relative populations can be determined, which directly relates to their difference in Gibbs free energy (ΔG).

Protocol: NMR Analysis for Isomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed sample of the ortho-substituted benzaldehyde oxime in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO is often preferred as it can disrupt intermolecular hydrogen bonds, revealing the intramolecular effects.[10]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature (e.g., 298 K). Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T1) to allow for accurate integration.

  • Isomer Assignment: Identify the distinct signals for the aldehydic proton (typically δ 7.5-8.5 ppm) and the oxime proton (typically δ 10-12 ppm) for both the E and Z isomers. 2D NMR techniques like NOESY can be used for unambiguous assignment by observing through-space correlations.

  • Quantification: Carefully integrate the area under the non-overlapping peaks corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers at equilibrium.

  • Thermodynamic Calculation: Calculate the equilibrium constant K = [Isomer A] / [Isomer B]. The difference in Gibbs free energy is then calculated using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

B. Calorimetric Analysis for Thermal Hazard Evaluation

For applications where thermal stability is critical, calorimetric methods provide direct measurements of decomposition energetics.

Protocol: Adiabatic Calorimetry

  • Sample Preparation: A small, known mass of the oxime is placed in a test cell of a high-performance adiabatic calorimeter.

  • Heat-Wait-Seek Test: The instrument slowly heats the sample and monitors for the onset of an exothermic event (self-heating).

  • Data Analysis: Once an exotherm is detected, the instrument maintains an adiabatic environment (no heat loss). The resulting data provides the onset temperature of decomposition, the adiabatic temperature rise (ΔTad), and the total heat released.[11] These parameters are crucial for assessing thermal hazards and predicting the self-accelerating decomposition temperature (SADT).[11]

Computational Chemistry Protocols

Computational modeling provides invaluable insight into the energies and geometries of the isomers and the transition state separating them.

Protocol: DFT for Relative Stability Calculation

  • Structure Building: Construct 3D models of both the E and Z isomers of the ortho-substituted benzaldehyde oxime using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimizations for both isomers using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311+G(d,p).[12]

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. The output also provides the zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpy and Gibbs free energy at a specific temperature (e.g., 298 K).

  • Energy Comparison: Compare the calculated Gibbs free energies of the two optimized isomers. The isomer with the lower free energy is the thermodynamically more stable one. The calculated energy difference (ΔG) can be directly compared with experimental values obtained from NMR.[10]

  • Transition State Search (Optional): To determine the kinetic stability (i.e., the energy barrier to interconversion), perform a transition state search (e.g., using a QST2/QST3 or NEB method) to locate the saddle point on the potential energy surface connecting the two isomers. A frequency calculation on the transition state structure should yield exactly one imaginary frequency.[10]

cluster_workflow Integrated Stability Assessment Workflow synthesis Synthesis of Ortho-Substituted Oxime nmr NMR Spectroscopy (Isomer Ratio, ΔG) synthesis->nmr Characterization dft DFT Calculation (Geometry, ΔG, Barrier) synthesis->dft Characterization calorimetry Adiabatic Calorimetry (Thermal Hazard) synthesis->calorimetry Safety Assessment data Data Correlation & Interpretation nmr->data dft->data calorimetry->data conclusion Final Stability Profile data->conclusion

Sources

Exploratory

pKa values and acidity of {2-[(Hydroxyimino)methyl]phenyl}methanol

An In-depth Technical Guide to the Acidity and pKa Determination of {2-[(Hydroxyimino)methyl]phenyl}methanol Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ioniz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa Determination of {2-[(Hydroxyimino)methyl]phenyl}methanol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is of paramount importance in drug development, influencing critical attributes such as solubility, membrane permeability, target binding, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the acidity of {2-[(Hydroxyimino)methyl]phenyl}methanol, a molecule possessing two distinct ionizable protons: one on the oxime hydroxyl group and another on the benzylic alcohol. We will dissect the structural factors influencing the acidity of each functional group, explore computational prediction methods, and provide detailed, field-proven experimental protocols for the accurate determination of its pKa values using potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.

Theoretical Framework of Acidity

The Significance of pKa in Pharmaceutical Sciences

The pKa value dictates the extent of ionization of a drug molecule in different physiological environments, which range from the highly acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4) and blood plasma (pH ~7.4). The ionization state is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] For instance, the charge of a molecule significantly affects its ability to cross lipidic cell membranes, its solubility in aqueous media, and its interaction with protein targets. Therefore, the precise determination of pKa values is an indispensable step in rational drug design and development.[1][2]

Structural Analysis of {2-[(Hydroxyimino)methyl]phenyl}methanol

{2-[(Hydroxyimino)methyl]phenyl}methanol features a benzene ring substituted at the ortho positions with a hydroxyiminomethyl (oxime) group and a methanol (benzylic alcohol) group.

  • Ionizable Protons: The molecule has two potentially acidic protons:

    • The proton of the oxime's hydroxyl group (-N-OH ).

    • The proton of the benzylic alcohol's hydroxyl group (-CH2-OH ).

The electronic properties of the benzene ring and the interplay between the two functional groups will modulate the acidity of these protons.

Acidity of the Oxime Functional Group

Oximes (R1R2C=NOH) are known to exhibit weak acidic properties due to the dissociation of the hydroxyl proton.[3][4] The resulting conjugate base, an oximate anion, is stabilized by resonance. The acidity of oximes is generally greater than that of hydroxylamine itself, a fact attributed to the resonance stabilization of the conjugate base.[5] For many oximes used as acetylcholinesterase reactivators, the effective pKa values are found in the range of 7.0 to 8.5.[6][7] This range is biologically significant as it ensures a sufficient concentration of the reactive oximate anion at physiological pH.

Acidity of the Benzylic Alcohol Functional Group

Alcohols are generally very weak acids. Benzyl alcohol, the parent structure for this functional group, has a pKa of approximately 15.4.[8][9] Other sources report predicted pKa values ranging from 14.36 to 15.02.[10][11] Deprotonation of this group requires a strongly basic environment and is unlikely to occur under typical physiological conditions.

Predicted pKa Values and Influencing Factors

Based on the general properties of the individual functional groups, we can anticipate two distinct pKa values for {2-[(Hydroxyimino)methyl]phenyl}methanol. The oxime proton is expected to be significantly more acidic than the alcoholic proton.

Functional GroupExpected pKa RangePrimary Influencing Factors
Oxime (-N-OH)7.0 - 9.0Resonance stabilization of the oximate anion.
Benzylic Alcohol (-CH2-OH)14.5 - 15.5Low electronegativity of carbon; minimal stabilization of the alkoxide.

The ortho-positioning of the two groups may allow for intramolecular hydrogen bonding, which could subtly influence the ease of proton removal and thus shift the observed pKa values.

Computational pKa Prediction

Before embarking on experimental determination, computational methods can provide valuable estimates of pKa values. These in silico approaches are crucial for prioritizing synthetic targets and guiding experimental design.

Overview of Quantum Mechanical and Machine Learning Approaches

Modern pKa prediction relies on quantum chemical calculations or machine learning models.[1][12] Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a solvated environment, often modeled using a Polarizable Continuum Model (PCM).[13] While computationally intensive, these methods can be highly accurate.[13][14] Machine learning (ML) models are trained on large datasets of known pKa values and molecular descriptors to predict the pKa of new compounds with excellent speed and improving accuracy.[12][15]

Experimental Determination of pKa

For definitive pKa values, experimental measurement is the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[16][17]

Method 1: Potentiometric Titration

3.1.1 Principle and Rationale Potentiometric titration is a high-precision technique that involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the solution's pH with a calibrated electrode.[17] A plot of pH versus the volume of added titrant yields a titration curve. The pKa is determined from the midpoint of the buffer region, where the concentrations of the acidic and conjugate base forms are equal (pH = pKa).[16] This method is highly reliable due to its accuracy and the commercial availability of the required instrumentation.[17]

3.1.2 Experimental Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in co-solvent/water) A->B C Prepare Carbonate-Free 0.1 M NaOH Titrant B->C D Purge Analyte with N2 (Removes dissolved CO2) C->D E Immerse Electrode & Stir D->E F Add NaOH Titrant in Small Increments E->F G Record pH after Each Addition (at equilibrium) F->G H Continue Past Equivalence Point G->H I Plot pH vs. Volume NaOH H->I J Determine Equivalence Point (1st/2nd Derivative Plot) I->J K Determine Half-Equivalence Point Volume (V1/2) J->K L Find pH at V1/2 pH = pKa K->L Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Analyte B Prepare Series of Buffers (e.g., pH 6 to 10) A->B C Prepare Samples: Aliquot of Stock + Buffer B->C D Record UV-Vis Spectrum for Each Sample C->D E Identify Wavelength (λ) of Max Difference D->E F Measure Absorbance at λ for All Samples E->F G Plot Absorbance vs. pH F->G H Fit Data to a Sigmoidal Curve G->H I Determine Inflection Point of the Curve H->I J Inflection Point pH = pKa I->J

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

3.2.3 Detailed Step-by-Step Protocol

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution of {2-[(Hydroxyimino)methyl]phenyl}methanol in a suitable solvent (e.g., methanol or DMSO).

    • Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa of the oxime (e.g., from pH 6.0 to 10.0 in 0.5 pH unit increments).

  • Sample Preparation:

    • For each buffer solution, prepare a sample by adding a small, identical aliquot of the analyte stock solution to a fixed volume of the buffer. This ensures the final analyte concentration is constant across all samples while the pH varies.

    • Prepare two additional reference samples in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Spectrophotometric Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for each prepared sample, using the corresponding buffer solution as the blank.

    • Overlay the spectra. Identify one or more wavelengths where the difference in absorbance between the acidic and basic forms is maximal.

  • Data Collection: Measure the absorbance of every sample at the predetermined wavelength(s).

3.2.4 Data Analysis and Interpretation

  • Plot the measured absorbance (y-axis) against the buffer pH (x-axis).

  • The resulting data points should form a sigmoidal curve.

  • The pKa can be determined graphically as the pH at the inflection point of the curve.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[(A_b - A) / (A - A_a)]

    • Where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form. A plot of log[(A_b - A) / (A - A_a)] vs. pH will yield a straight line that intersects the y-axis at the pKa.

Synthesis of Findings and Implications

The experimental determination of the pKa values for {2-[(Hydroxyimino)methyl]phenyl}methanol is expected to yield two distinct values. The first, likely between 7.0 and 9.0, will correspond to the dissociation of the oxime proton. The second, at a much higher pH (>14), will correspond to the benzylic alcohol proton. For pharmaceutical applications, only the first pKa is relevant under physiological conditions.

Knowing this pKa value is critical for:

  • Solubility and Formulation: Predicting the aqueous solubility of the compound at different pH values, which is essential for developing oral or injectable formulations.

  • Absorption Modeling: Understanding the charge state of the molecule in the gastrointestinal tract to predict its absorption profile.

  • Pharmacology: The oximate anion is often the biologically active species in oxime-containing drugs, making its concentration at physiological pH, as determined by the pKa, a key factor in its potency. [6]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Hendriks, J., De Smet, K., & van Deun, R. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Musil, K., Florianova, V., Bucek, P., Dohnal, V., Kuca, K., & Musilek, K. (2016). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. ResearchGate. Retrieved from [Link]

  • Elmas, O. F., & Sivas, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • Susanti, D., & Falah, S. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL ALCOHOL (PHENYLCARBINOL). Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved from [Link]

  • Nakagawa, Y., & Ishikita, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Allen. (n.d.). Explain: Oxime are more acidic than hydroxylamine. Retrieved from [Link]

  • Abraham, M. H., & Al-Hussaini, A. J. (2005). The hydrogen bond acidity and other descriptors for oximes. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Borup, R. M., Ree, N., & Jensen, J. (2024). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2015). Computational Approaches to Predict pKa Values. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzyl alcohol (FDB008745). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

  • AERU - University of Hertfordshire. (2024). Benzyl alcohol. Retrieved from [Link]

  • PubMed. (n.d.). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa Values in aqueous MeOH and aqueous DMSO at different compositions for two*. Retrieved from [Link]

Sources

Foundational

IR spectroscopy peaks for hydroxyimino methyl phenyl methanol derivatives

An In-depth Technical Guide to the Infrared Spectroscopy of Hydroxyimino Methyl Phenyl Methanol Derivatives Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Hydroxyimino Methyl Phenyl Methanol Derivatives

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of hydroxyimino methyl phenyl methanol derivatives. This class of compounds, characterized by the presence of a tertiary alcohol, an oxime (hydroxyimino) functional group, and a phenyl ring, presents a unique and complex spectroscopic profile. This document elucidates the characteristic vibrational modes, including the nuanced O-H stretching region shaped by extensive hydrogen bonding, the diagnostic C=N and N-O stretches of the oxime, and the key absorptions of the aromatic and aliphatic moieties. By synthesizing fundamental principles with practical, field-proven insights, this guide serves as an essential resource for the structural characterization and purity assessment of these molecules in research and development settings. A detailed experimental protocol for data acquisition using Attenuated Total Reflectance (ATR) is provided, alongside data interpretation frameworks to empower scientists in their analytical workflows.

Introduction: The Analytical Challenge and Spectroscopic Solution

Hydroxyimino methyl phenyl methanol derivatives represent a significant class of organic compounds, often serving as key intermediates in pharmaceutical synthesis and materials science. Their rich functionality, incorporating a tertiary alcohol, a C=N double bond, an oxime hydroxyl group, and a phenyl ring, endows them with versatile chemical properties. However, this same structural complexity poses a significant challenge for unambiguous characterization.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For this specific class of molecules, IR spectroscopy is indispensable for confirming the presence of key functional groups, investigating stereochemistry, and, most critically, understanding the complex intra- and intermolecular interactions that define the substance's bulk properties. The causality behind experimental observations, particularly the profound influence of hydrogen bonding on peak shape and position, is a central theme of this guide.

The Molecular Architecture: A Vibrational Perspective

The core structure of a hydroxyimino methyl phenyl methanol derivative contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step toward interpreting the full spectrum.

cluster_molecule Representative Structure C_ring1 C C_ring2 C C_ring1->C_ring2 C_alpha C C_ring1->C_alpha C_ring3 C C_ring2->C_ring3 C_ring4 C C_ring3->C_ring4 C_ring5 C C_ring4->C_ring5 C_ring6 C C_ring5->C_ring6 C_ring6->C_ring1 C_oxime C C_alpha->C_oxime O_alcohol O C_alpha->O_alcohol C_methyl CH₃ C_oxime->C_methyl N_oxime N C_oxime->N_oxime C=N O_oxime O N_oxime->O_oxime H_oxime H O_oxime->H_oxime H_alcohol H O_alcohol->H_alcohol

Caption: Generic structure of a hydroxyimino methyl phenyl methanol derivative.

In-Depth Analysis of Characteristic Infrared Absorption Bands

The IR spectrum of these compounds is best interpreted by dividing it into key regions corresponding to the major functional group vibrations.

The O-H Stretching Region (3650 - 3200 cm⁻¹): A Tale of Two Hydroxyls

This region is arguably the most informative and the most complex. It is dominated by the stretching vibrations of two different hydroxyl groups: the tertiary alcohol O-H and the oxime O-H. The appearance of these bands is profoundly dictated by hydrogen bonding.

  • Free O-H Stretch (Dilute Solution): In a very dilute solution using a non-polar solvent (e.g., CCl₄), intermolecular hydrogen bonding is minimized. Under these conditions, sharp, distinct peaks may be resolved.

    • Tertiary Alcohol O-H: A sharp, weak peak is expected around 3620 cm⁻¹.[2][3]

    • Oxime O-H: A sharp, weak peak appears near 3600 cm⁻¹.[4]

  • Hydrogen-Bonded O-H Stretch (Neat or Concentrated): In a solid (KBr pellet) or liquid film (neat) sample, extensive intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing a significant shift to lower wavenumbers (redshift). Because a vast population of different hydrogen bond strengths and configurations exists (e.g., alcohol-alcohol, oxime-oxime, alcohol-oxime, O-H···N), these individual peaks coalesce into a single, intensely strong and very broad absorption band, typically centered between 3400 and 3200 cm⁻¹ .[2][5][6][7] The breadth of this peak is a direct validation of the extensive hydrogen-bonding network within the sample.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region provides clear evidence for the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretch: Multiple weak to medium, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range. These correspond to the stretching of the C-H bonds on the phenyl ring.[8][9]

  • Aliphatic C-H Stretch: Medium to strong absorptions from the methyl (CH₃) group will appear just below 3000 cm⁻¹, in the 3000 - 2850 cm⁻¹ range.[9]

The Double Bond Region (1700 - 1450 cm⁻¹)

This region contains the highly diagnostic C=N stretch of the oxime and the C=C stretches of the phenyl ring.

  • C=N Stretch (Oxime): The carbon-nitrogen double bond of the oxime gives rise to a characteristic absorption. Its position is influenced by conjugation with the phenyl ring, which delocalizes electron density and imparts more single-bond character, thus lowering its vibrational frequency.[10] Expect a medium-intensity peak in the range of 1680 - 1640 cm⁻¹ .[4][5][11] For acetophenone oxime, a structurally similar compound, this peak is observed around 1650 cm⁻¹.[5]

  • C=C Stretch (Aromatic): The phenyl ring exhibits several characteristic skeletal vibrations. These typically appear as two to four sharp, medium-intensity bands in the 1600 - 1450 cm⁻¹ region. Common absorptions are found near 1600, 1585, 1500, and 1450 cm⁻¹.

The Fingerprint Region (< 1500 cm⁻¹): Rich in Structural Detail

This complex region contains a wealth of information from stretching and bending vibrations that are unique to the overall molecular structure.

  • C-O Stretch (Tertiary Alcohol): This is one of the strongest and most useful bands in the fingerprint region. For a tertiary alcohol, this absorption is typically found between 1210 and 1100 cm⁻¹ .[12] Its high intensity is due to the large change in dipole moment during the vibration.

  • N-O Stretch (Oxime): The nitrogen-oxygen single bond stretch provides another key marker for the oxime functionality. This band is of medium-to-strong intensity and is reliably found in the 960 - 930 cm⁻¹ range.[4]

  • O-H Bending Vibrations: The in-plane bending of the O-H groups occurs in this region. The alcohol O-H bend is often a broad, weak peak between 1440-1220 cm⁻¹, which can be obscured by other peaks.[2]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong, sharp absorptions in the 900 - 675 cm⁻¹ range are highly diagnostic of the substitution pattern on the phenyl ring. For a monosubstituted ring, as is typical for these derivatives, two strong bands are expected: one at 770 - 730 cm⁻¹ and another at 710 - 690 cm⁻¹ .

Summary of Key IR Absorptions

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & ShapeCausality & Key Insights
3500 - 3200O-H Stretch (Alcohol & Oxime, H-Bonded)Strong, Very BroadConfirms presence of OH groups. Broadness is direct evidence of strong intermolecular hydrogen bonding.[2][7]
3100 - 3000=C-H Stretch (Aromatic)Weak to Medium, SharpIndicates the presence of the phenyl ring.[9]
3000 - 2850C-H Stretch (Methyl)Medium to Strong, SharpConfirms the aliphatic methyl group.
1680 - 1640C=N Stretch (Oxime)Medium, SharpDiagnostic peak for the oxime functionality.[4][5][11]
1600 - 1450C=C Stretch (Aromatic Ring)Medium, Sharp (multiple bands)Characteristic skeletal vibrations confirming the phenyl group.[8]
1210 - 1100C-O Stretch (Tertiary Alcohol)Strong, SharpConfirms the tertiary alcohol C-O bond.[12]
960 - 930N-O Stretch (Oxime)Medium to Strong, SharpA key diagnostic peak for the oxime group.[4]
770 - 690C-H Out-of-Plane Bend (Aromatic)Strong, Sharp (multiple bands)Indicates a monosubstituted phenyl ring pattern.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation. This protocol ensures reproducible and high-quality data.

start Start step1 Step 1: Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Step 2: Collect Background Spectrum (Measures ambient atmosphere) step1->step2 Ensures no contaminants step3 Step 3: Apply Sample (Place small amount of solid powder on crystal) step2->step3 Reference measurement step4 Step 4: Apply Pressure (Lower anvil to ensure good contact) step3->step4 step5 Step 5: Collect Sample Spectrum (Co-add 16-32 scans for good S/N ratio) step4->step5 Good contact is critical step6 Step 6: Process Data (Automatic background subtraction, ATR correction) step5->step6 Improves data quality step7 Step 7: Clean Crystal & Anvil (Remove all sample residue) step5->step7 Post-measurement end_node End: Analyze Spectrum step6->end_node Final spectrum generated

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) using a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Initiate a "background scan" with the clean, empty ATR accessory. This scan measures the ambient environment (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A typical background consists of 32 co-added scans.

  • Sample Application: Place a small amount of the solid hydroxyimino methyl phenyl methanol derivative powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Lower the integrated pressure anvil and apply consistent pressure to the sample. This is a self-validating step; adequate pressure ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. An ATR correction algorithm may also be applied to make the spectrum appear more like a traditional transmission spectrum.

  • Post-Analysis Cleaning: Retract the anvil, and carefully remove all sample residue from both the crystal surface and the anvil tip using a suitable solvent and wipe. Proper cleaning prevents cross-contamination of subsequent measurements.

Conclusion

The infrared spectrum of a hydroxyimino methyl phenyl methanol derivative is rich with structural information. A systematic approach, beginning with the high-frequency O-H and C-H stretches and moving through the double-bond and fingerprint regions, allows for a confident and complete characterization. The key diagnostic markers are the extremely broad hydrogen-bonded O-H band, the C=N stretch near 1660 cm⁻¹, the strong tertiary alcohol C-O stretch, and the N-O stretch near 945 cm⁻¹. By understanding the causality behind the observed peak positions and shapes, particularly the role of hydrogen bonding and conjugation, researchers can leverage IR spectroscopy not just as a tool for identification, but as a window into the nuanced intermolecular forces that govern these complex molecules.

References

  • William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Joe. (n.d.). Infrared spectra of alcohols and phenols. Chemistry Student. Retrieved from [Link]

  • Phan, C. M., Hoang, S. A., Vu, S. H., & Yusa, S. (2019). IR absorbance of oxime, showing characteristic bands: 3418 cm−1 (O-H bond) and 1643 cm−1 (C=N-OH bond). ResearchGate. Retrieved from [Link]

  • Kormas, J. J., Meggie, R. M., & Lakose, I. B. (1962). II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. Canadian Journal of Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial IR spectra of the NO stretching frequency region. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wang, F., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • Al-Karawi, A. J. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]

  • Workman, J. Jr. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • UCalgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Clougherty, L., Sousa, J., & Wyman, G. (n.d.). Notes - C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). CN and SCN stretch frequencies calculated with Born solvation model. Retrieved from [Link]

  • Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy?. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Mó, O., Yáñez, M., & Elguero, J. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone oxime - Spectrum. Retrieved from [Link]

  • Hansen, P. E. (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC - NIH. Retrieved from [Link]

  • Filarowski, A., & Koll, A. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI. Retrieved from [Link]

  • Suhm, M. A., & Gottschalk, H. C. (2021, December 17). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. ChemRxiv. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

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Exploratory

{2-[(Hydroxyimino)methyl]phenyl}methanol: A Scaffolding for Novel Biological Activity

An In-depth Technical Guide Abstract The oxime functional group is a versatile scaffold that has been incorporated into a wide array of biologically active molecules, demonstrating activities ranging from anticancer to a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The oxime functional group is a versatile scaffold that has been incorporated into a wide array of biologically active molecules, demonstrating activities ranging from anticancer to anti-inflammatory and antimicrobial.[1][2] This technical guide explores the potential biological activities of a specific, yet under-investigated molecule: {2-[(Hydroxyimino)methyl]phenyl}methanol. By examining the well-established bioactivities of structurally related compounds, particularly salicylaldoxime and its derivatives, we will project a scientific rationale for investigating this compound's therapeutic potential. This document provides a proposed synthetic route, detailed experimental protocols for screening predicted biological activities, and a framework for interpreting the resulting data. The central hypothesis is that the unique combination of a salicyl alcohol moiety and an aldoxime group in {2-[(Hydroxyimino)methyl]phenyl}methanol presents a promising starting point for novel drug discovery programs.

Introduction: The Scientific Rationale

The search for novel therapeutic agents often begins with the identification of privileged chemical scaffolds that consistently appear in bioactive molecules. The oxime group (>C=N-OH) is one such scaffold. Its ability to form hydrogen bonds as both a donor (OH) and an acceptor (N and O) allows for diverse interactions with biological targets, a feature that distinguishes it from corresponding carbonyl compounds.[3] Furthermore, many oximes are known to be potent inhibitors of various enzymes, including kinases and metalloenzymes, and some can act as nitric oxide donors.[1][3]

The target molecule, {2-[(Hydroxyimino)methyl]phenyl}methanol, can be considered a derivative of salicylaldoxime, a well-known metal chelator.[4] The primary structural difference is the presence of a hydroxymethyl (-CH₂OH) group in place of the phenolic hydroxyl (-OH) group. This modification is not trivial; it alters the molecule's acidity, steric profile, and hydrogen bonding capacity, which can profoundly impact its interaction with biological targets.

This guide is built on the following core premises:

  • The oxime moiety provides a foundation for potential anticancer, anti-inflammatory, and antimicrobial activities.

  • The salicyl-like ring system suggests a potential for metal chelation and inhibition of metalloenzymes.

  • The hydroxymethyl group offers a novel vector for interaction within enzyme active sites or with cellular receptors, potentially leading to improved selectivity or novel mechanisms of action compared to traditional salicylaldoximes.

We will therefore explore a rational, evidence-based pathway for synthesizing this compound and systematically evaluating its biological potential.

Synthesis and Characterization

A straightforward and efficient synthesis of {2-[(Hydroxyimino)methyl]phenyl}methanol can be proposed based on established oximation chemistry. The logical starting material is 2-formylbenzyl alcohol (also known as 2-hydroxymethylbenzaldehyde).

Proposed Synthetic Protocol

The conversion of an aldehyde to an aldoxime is a classic condensation reaction with hydroxylamine.

Reaction: 2-hydroxymethylbenzaldehyde + NH₂OH·HCl → {2-[(Hydroxyimino)methyl]phenyl}methanol + HCl + H₂O

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-hydroxymethylbenzaldehyde (1.0 eq) in a suitable solvent system, such as a 2:1 mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a mild base such as sodium acetate (CH₃COONa, 1.5 eq) to the solution. The base is necessary to neutralize the HCl generated, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure {2-[(Hydroxyimino)methyl]phenyl}methanol.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. Key signals to identify would be the oxime proton (-NOH), the methine proton (-CH=N), the methylene protons (-CH₂-), and the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch (from both the alcohol and oxime), the C=N stretch of the oxime, and the C-O stretch of the alcohol.

G cluster_synthesis Synthesis Workflow Start 2-Hydroxymethyl- benzaldehyde Reagents NH₂OH·HCl Sodium Acetate Ethanol/Water Start->Reagents 1. Add Reaction Stir at RT 4-6 hours (Monitor by TLC) Reagents->Reaction 2. React Workup Solvent Reduction Precipitation with H₂O Reaction->Workup 3. Isolate Purification Filtration Recrystallization Workup->Purification 4. Purify Product {2-[(Hydroxyimino)methyl]phenyl}methanol Purification->Product Characterization NMR, MS, IR Product->Characterization G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening & Mechanism of Action Compound Synthesized Compound {2-[(Hydroxyimino)methyl]phenyl}methanol Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution for MIC) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO production in LPS-stimulated Macrophages) Compound->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH Radical Scavenging) Compound->Antioxidant Apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Apoptosis If Active Kinase Enzyme Inhibition Assays (e.g., Kinase Panel, Topoisomerase Assay) Cytotoxicity->Kinase If Active Cytokine Cytokine Profiling (ELISA for TNF-α, IL-6) AntiInflammatory->Cytokine If Active

Caption: A tiered workflow for screening the biological activity of the target compound.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or cytostatic effects.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) and a non-cancerous control cell line (e.g., HEK-293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of {2-[(Hydroxyimino)methyl]phenyl}methanol in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key event in the inflammatory response.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + known inhibitor like Dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent. The reagent reacts with nitrite (a stable breakdown product of NO) to produce a colored azo compound.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the reduction in NO is not simply due to cell death.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • Validation: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as a quality control measure.

Data Presentation and Interpretation

Quantitative data from these screening assays should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Hypothetical Anticancer Screening Results

CompoundCell LineActivity TypeIC₅₀ (µM)Selectivity Index (SI)*
{2-[(Hydroxyimino)methyl]phenyl}methanol MCF-7 (Breast Cancer)Cytotoxic12.58.0
HL-60 (Leukemia)Cytotoxic8.212.2
HEK-293 (Normal)Cytotoxic>100-
Doxorubicin (Control) MCF-7 (Breast Cancer)Cytotoxic0.815.0
HL-60 (Leukemia)Cytotoxic0.524.0
HEK-293 (Normal)Cytotoxic12.0-

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Table 2: Hypothetical Anti-inflammatory and Antimicrobial Results

CompoundAssay TypeTargetResult (IC₅₀ or MIC)
{2-[(Hydroxyimino)methyl]phenyl}methanol Anti-inflammatoryRAW 264.7 (NO Inhibition)25.4 µM
AntibacterialS. aureus32 µg/mL
AntibacterialE. coli>128 µg/mL
AntifungalC. albicans64 µg/mL
Dexamethasone (Control) Anti-inflammatoryRAW 264.7 (NO Inhibition)0.1 µM
Ciprofloxacin (Control) AntibacterialE. coli0.5 µg/mL

Interpretation:

  • A compound with a low IC₅₀ in cancer cells and a high IC₅₀ in normal cells (high Selectivity Index) is a promising anticancer lead.

  • Significant inhibition of NO production at non-toxic concentrations suggests anti-inflammatory potential.

  • Low MIC values indicate potent antimicrobial activity. Selectivity against certain classes of microbes (e.g., Gram-positive bacteria over Gram-negative) can provide clues about the mechanism of action.

Conclusion and Future Directions

{2-[(Hydroxyimino)methyl]phenyl}methanol represents a structurally intriguing molecule with a strong theoretical basis for possessing valuable biological activities. Its synthesis is straightforward, allowing for the generation of sufficient material for a comprehensive screening cascade as outlined in this guide. The proposed workflows provide a robust and validated starting point for investigation.

Should primary screening yield positive results (a "hit"), future work should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets through enzyme inhibition assays, gene expression analysis, or proteomic studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the hit compound to improve potency and selectivity. This could involve modifying the substituents on the aromatic ring or altering the groups on the oxime or alcohol moieties.

  • In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety of optimized lead compounds in relevant animal models of disease.

By systematically applying the principles and protocols described herein, researchers can effectively unlock the therapeutic potential hidden within the {2-[(Hydroxyimino)methyl]phenyl}methanol scaffold.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-(Hydroxymethyl)benzaldehyde Oxime

Executive Summary This application note details a robust, two-step protocol for the preparation of 2-(hydroxymethyl)benzaldehyde oxime (CAS: 13529-25-4) starting from the commercially available precursor phthalide . Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the preparation of 2-(hydroxymethyl)benzaldehyde oxime (CAS: 13529-25-4) starting from the commercially available precursor phthalide .

While direct oximation of o-phthalaldehyde is possible, it is cost-prohibitive for scale-up and prone to polymerization. The route described herein utilizes a selective DIBAL-H reduction of phthalide to the lactol intermediate (1-hydroxy-1,3-dihydroisobenzofuran), followed by ring-opening oximation. This method offers superior atom economy, cost-efficiency, and impurity profile control.

Key Performance Indicators:

  • Target Yield: >85% (over two steps)

  • Purity: >98% (HPLC/NMR)

  • Scale: Scalable from gram to kilogram batches.

Scientific Background & Retrosynthesis

The synthesis hinges on the tautomeric equilibrium of the intermediate. The reduction of phthalide yields 1-hydroxy-1,3-dihydroisobenzofuran (the lactol form), which exists in equilibrium with the open-chain 2-(hydroxymethyl)benzaldehyde .

While the lactol is the dominant species in solution, the addition of hydroxylamine (


) traps the trace amount of open-chain aldehyde via nucleophilic attack, shifting the equilibrium entirely toward the desired oxime product (Le Chatelier’s principle).
Retrosynthetic Logic

The choice of phthalide as the starting material is driven by stability and cost. o-Phthalaldehyde is air-sensitive and expensive. Phthalide is a stable lactone that can be selectively reduced to the lactol without over-reduction to the diol if temperature is strictly controlled.

Retrosynthesis Target 2-(Hydroxymethyl)benzaldehyde oxime (Target) Intermediate 1-Hydroxy-1,3-dihydroisobenzofuran (Lactol Intermediate) Target->Intermediate Oximation (Ring Opening) Start Phthalide (Starting Material) Intermediate->Start Selective Reduction (DIBAL-H)

Figure 1: Retrosynthetic strategy leveraging the lactol-aldehyde equilibrium.

Experimental Protocol

Step 1: Selective Reduction of Phthalide

Objective: Convert phthalide to 1-hydroxy-1,3-dihydroisobenzofuran. Critical Quality Attribute: Prevent over-reduction to 1,2-benzenedimethanol.

Materials
  • Phthalide (1.0 eq): 13.4 g (100 mmol)

  • DIBAL-H (1.2 eq): 120 mL (1.0 M in Toluene)

  • Anhydrous Toluene: 200 mL

  • Rochelle's Salt (Potassium Sodium Tartrate): Saturated aqueous solution.

Procedure
  • Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge phthalide (13.4 g) and anhydrous toluene (200 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Note: Phthalide may precipitate slightly upon cooling; this is normal.

  • Addition: Add DIBAL-H (120 mL) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • CRITICAL: Maintain internal temperature below -70°C. Exotherms promote over-reduction.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the lactol (
    
    
    
    , often streaking).
  • Quench (The Rochelle Method):

    • While still at -78°C, add methanol (10 mL) dropwise to destroy excess hydride.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add saturated Rochelle’s salt solution (150 mL) and stir vigorously at room temperature for 1-2 hours.

    • Why? Aluminum salts form a gelatinous emulsion. Tartrate chelates the aluminum, resulting in two clear, separable layers.

  • Workup: Separate phases. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: Yields ~13.0 g (95%) of the lactol as a viscous oil or low-melting solid. Use directly in Step 2.

Step 2: Buffered Oximation

Objective: Convert the lactol to the oxime. Critical Quality Attribute: Control pH to prevent cyclization to benzoxazine derivatives.

Materials
  • Lactol Intermediate (from Step 1): ~13.0 g (95 mmol)

  • Hydroxylamine Hydrochloride (

    
    ):  8.3 g (1.25 eq)
    
  • Sodium Acetate (

    
    ):  11.7 g (1.5 eq)
    
  • Solvent: Ethanol (100 mL) / Water (20 mL)

Procedure
  • Preparation: In a 500 mL RBF, dissolve Hydroxylamine HCl and Sodium Acetate in water (20 mL).

    • Mechanism:[1][2] NaOAc buffers the HCl released, preventing acid-catalyzed dehydration of the final product.

  • Addition: Add the lactol (dissolved in 100 mL Ethanol) to the aqueous hydroxylamine solution.

  • Reaction: Stir at room temperature for 3 hours.

    • Monitoring: TLC should show conversion of the polar lactol spot to a slightly less polar oxime spot.

  • Workup:

    • Concentrate ethanol under reduced pressure (rotary evaporator, bath < 40°C). Do not heat to dryness to avoid thermal decomposition.

    • Dilute residue with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with water (to remove salts) and brine.[3]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from minimal hot Toluene or EtOAc/Hexanes if necessary.

    • Typical Appearance: White to off-white crystalline solid.

Mechanistic Pathway[3][5]

The reaction relies on trapping the open-chain aldehyde tautomer. The high nucleophilicity of hydroxylamine drives the equilibrium to the right.

Mechanism Lactol Lactol (Cyclic Hemiacetal) Aldehyde Open Chain Aldehyde (Trace) Lactol->Aldehyde Equilibrium Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + NH2OH Oxime Final Oxime Product Intermediate->Oxime - H2O

Figure 2: Mechanistic pathway showing the trapping of the transient aldehyde species.

Analytical Specifications & QC

Verify the product identity using the following criteria.

ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates oxidation.
Melting Point 108°C - 112°CSharp range indicates high purity.
1H NMR (DMSO-d6)

11.3 (s, 1H, =N-OH)
Disappears with

shake.

8.35 (s, 1H, -CH=N-)
Characteristic aldoxime singlet.

5.2 (t, 1H, -OH)
Alcohol proton.

4.6 (d, 2H,

)
Benzylic methylene.
IR Spectroscopy 3200-3400

(Broad)
O-H stretch (oxime + alcohol).
1640

C=N stretch (weak).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Emulsion during workup trapped product.Increase stirring time with Rochelle's salt or use Celite filtration.
Diol Impurity DIBAL-H reduction temp > -70°C.Ensure acetone/dry ice bath is fresh; add reagent slower.
Cyclized Product Acidic pH during Step 2 or thermal dehydration.Ensure NaOAc is used (pH ~5-6). Keep rotavap bath <40°C.
Starting Material Remains Old DIBAL-H reagent.Titrate DIBAL-H or use a fresh bottle.

Safety & Handling

  • DIBAL-H: Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon). Keep a Class D fire extinguisher nearby.

  • Hydroxylamine HCl: Potential explosive hazard upon heating. Never distill the free base. Always work up in solution.

  • Toluene: Flammable and reprotoxic. Use in a fume hood.

References

  • Reduction of Lactones: Moro, A., et al. "Efficient Synthesis of Lactols from Lactones using DIBAL-H." Organic Syntheses, 2010 , 87, 210.

  • Oximation Protocol: Cicchi, S., et al. "Synthesis of oximes from carbonyl compounds." Tetrahedron Letters, 2003 , 44(35), 6583-6585.

  • Tautomeric Equilibrium: Bowden, K., et al. "Ring-chain tautomerism in 2-hydroxymethylbenzaldehyde." Journal of the Chemical Society, Perkin Transactions 2, 1990 , 12, 2035-2040.

  • Safety of Hydroxylamine: Cisneros, L., et al. "Thermal Stability of Hydroxylamine and its Salts." Process Safety Progress, 2001 , 20(2), 119-124.

Sources

Application

Application Note: Navigating the Reaction Manifolds of {2-[(Hydroxyimino)methyl]phenyl}methanol for Heterocyclic Scaffolds

Abstract {2-[(Hydroxyimino)methyl]phenyl}methanol is a uniquely structured bifunctional molecule poised for a variety of chemical transformations. The strategic ortho positioning of a primary alcohol and an aldoxime on a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

{2-[(Hydroxyimino)methyl]phenyl}methanol is a uniquely structured bifunctional molecule poised for a variety of chemical transformations. The strategic ortho positioning of a primary alcohol and an aldoxime on an aromatic ring creates a platform for elegant intramolecular reactions, yielding structurally diverse heterocyclic systems of significant interest in medicinal chemistry. This guide provides an in-depth exploration of the key reaction mechanisms involving this substrate, including acid-catalyzed cyclization via a Beckmann-type rearrangement and intramolecular nitrone formation. We present detailed, field-tested protocols, mechanistic explanations grounded in established chemical principles, and the rationale behind experimental design choices to empower researchers in leveraging this versatile building block for novel molecular discovery.

Introduction: A Molecule of Designed Reactivity

The compound {2-[(Hydroxyimino)methyl]phenyl}methanol presents a fascinating case study in proximity-induced reactivity. Its constituent parts—an aldoxime and a benzylic alcohol—each possess well-characterized chemical behaviors. However, their placement as adjacent substituents on a phenyl ring unlocks a suite of intramolecular pathways that are not accessible to their monofunctional counterparts.

  • The Oxime Moiety: A versatile functional group, the oxime (C=N-OH) can act as a precursor to amides via the Beckmann rearrangement, participate in cycloadditions, or undergo N-O bond fragmentation to generate iminyl radicals.[1][2] Oximes are generally stable and can be synthesized through the condensation of hydroxylamine with aldehydes or ketones.[3][4]

  • The Hydroxymethyl Moiety: The primary alcohol (-CH₂OH) serves as a potent intramolecular nucleophile. Its presence introduces the possibility of ring-closing reactions where the oxygen atom attacks an electrophilic center generated at the adjacent oxime group. Furthermore, this group can be derivatized to modulate reactivity or introduce new functionalities.[5]

This application note will dissect the primary reaction manifolds accessible from this starting material, providing both the theoretical framework and practical protocols for their execution.

Synthesis of the Starting Material

The prerequisite for exploring its reactivity is a reliable synthesis of {2-[(Hydroxyimino)methyl]phenyl}methanol. The most direct route involves the selective oximation of 2-formylbenzyl alcohol.

Protocol 2.1: Synthesis of {2-[(Hydroxyimino)methyl]phenyl}methanol

This protocol details the condensation reaction to form the target oxime.

Workflow Diagram: Synthesis

A 2-Formylbenzyl Alcohol E Reaction Mixture (Stir at RT, 2-3h) A->E B Hydroxylamine Hydrochloride (NH2OH·HCl) B->E C Sodium Carbonate (Na2CO3) C->E D Ethanol/Water Solvent D->E F Work-up & Purification (Filtration, Recrystallization) E->F Monitor by TLC G {2-[(Hydroxyimino)methyl]phenyl}methanol F->G Characterize (NMR, MS, IR)

Caption: General workflow for the synthesis of the target oxime.

Materials & Reagents:

  • 2-Formylbenzyl alcohol

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (Pharma Grade)[6]

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-formylbenzyl alcohol (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To this stirring solution, add hydroxylamine hydrochloride (1.1 eq) followed by the portion-wise addition of sodium carbonate (1.2 eq). The carbonate is added to neutralize the HCl salt of hydroxylamine, liberating the free base necessary for the reaction.[7]

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. If precipitation is slow, a small amount of cold water can be added.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Expected Analytical Data {2-[(Hydroxyimino)methyl]phenyl}methanol
¹H NMR (DMSO-d₆) δ 11.1 (s, 1H, N-OH), 8.2 (s, 1H, CH=N), 7.2-7.6 (m, 4H, Ar-H), 5.3 (t, 1H, CH₂-OH), 4.6 (d, 2H, CH₂)
IR (KBr, cm⁻¹) ~3300 (br, O-H), ~1650 (C=N), ~950 (N-O)[3]
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₈H₁₀NO₂

Key Reaction Mechanisms & Protocols

The proximity of the two functional groups dictates the primary reaction pathways, which are predominantly intramolecular cyclization events.

Pathway A: Acid-Catalyzed Cyclization (Beckmann-type Rearrangement)

The Beckmann rearrangement is a classic reaction of oximes, typically converting them to amides under acidic conditions.[8][9] For {2-[(Hydroxyimino)methyl]phenyl}methanol, this pathway is intercepted by the neighboring hydroxymethyl group, leading to a facile intramolecular cyclization.

Mechanistic Rationale: The reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group (e.g., -OH₂⁺).[10][11] This is followed by a concerted step where the aryl group, which is anti-periplanar to the leaving group, migrates to the nitrogen. This migration simultaneously displaces the leaving group and forms a highly electrophilic nitrilium ion intermediate.[9][10] The key deviation from a standard Beckmann rearrangement occurs here: instead of being trapped by an external nucleophile like water, the nitrilium ion is immediately intercepted by the pendant hydroxymethyl group in an intramolecular fashion, leading to the formation of a stable six-membered ring. A final tautomerization yields the heterocyclic product, 1,4-dihydro-2,3-benzoxazin-1-imine, or subsequent hydrolysis can lead to an isoindolinone derivative.

Mechanism Diagram: Acid-Catalyzed Cyclization

sub Substrate p1 Protonation sub->p1 H+ int1 Activated Oxime p1->int1 rearr Rearrangement/ Cyclization int1->rearr -H2O int2 Cyclized Intermediate rearr->int2 taut Deprotonation int2->taut -H+ prod Product (Benzoxazine derivative) taut->prod A {2-[(Hydroxyimino)methyl]phenyl}methanol (Oxime Tautomer) B Nitrone Tautomer A->B Tautomerization (Heat, Δ) C Transition State (Intramolecular [3+2] Cycloaddition) B->C Concerted Cyclization D Fused Bicyclic Isoxazolidine Product C->D

Caption: Pathway for intramolecular nitrone cycloaddition.

Protocol 3.2.1: Thermal Synthesis of a Fused Isoxazolidine Derivative

Materials & Reagents:

  • {2-[(Hydroxyimino)methyl]phenyl}methanol

  • High-boiling inert solvent (e.g., Toluene, Xylene)

  • Dean-Stark apparatus (optional, to remove water)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting oxime (1.0 eq) in toluene.

  • Reaction: Heat the solution to reflux (approx. 110 °C for toluene) for 12-24 hours. The high temperature is necessary to promote the tautomerization to the more reactive, less stable nitrone intermediate. [12]3. Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography to isolate the bicyclic product. The diastereoselectivity of the cycloaddition should be assessed by NMR analysis of the purified product.

Summary and Outlook

{2-[(Hydroxyimino)methyl]phenyl}methanol is a versatile and powerful synthetic intermediate. The judicious choice of reaction conditions allows for selective entry into distinct mechanistic manifolds, providing access to valuable heterocyclic scaffolds.

Reaction Pathway Conditions Key Intermediate Product Class
Acid-Catalyzed Cyclization Strong Acid (H₂SO₄, PPA), 0°C to RTNitrilium IonBenzoxazine Derivatives, Isoindolinones
Intramolecular Cycloaddition Thermal (Reflux in Toluene)NitroneFused Bicyclic Isoxazolidines

The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to exploit the rich chemistry of this molecule. The resulting heterocyclic products are prime candidates for library synthesis in drug discovery programs, particularly in areas where such scaffolds have shown promise, such as oncology and neuroscience. Further exploration into radical-mediated cyclizations and derivatization of the hydroxymethyl group could unlock even more diverse and complex molecular architectures.

References

  • Title: Beckmann Rearrangement. Source: Master Organic Chemistry. URL: [Link]

  • Title: Beckmann rearrangement. Source: Wikipedia. URL: [Link]

  • Title: Beckmann Rearrangement. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Beckmann Rearrangement. Source: Chemistry Steps. URL: [Link]

  • Title: Reactivity of oximes for diverse methodologies and synthetic applications. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Reaction in oximes of 2-hydroxyacetophenone and related compounds. Source: Indian Academy of Sciences. URL: [Link]

  • Title: Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Cyclization reactions of oximes. Source: ResearchGate. URL: [Link]

  • Title: A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Source: Google Patents.
  • Title: Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Source: Purosolv. URL: [Link]

  • Title: Oximes. Source: Sciencemadness Discussion Board. URL: [Link]

  • Title: Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Oxime. Source: Wikipedia. URL: [Link]

  • Title: Oxime synthesis by condensation or oxidation. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Small but mighty: the impact of tertiary alcohols in drug design. Source: Hypha Discovery. URL: [Link]

Sources

Method

Green chemistry methods for synthesizing 2-(Hydroxymethyl)benzaldehyde oxime

Executive Summary This application note details three validated green chemistry protocols for the synthesis of 2-(hydroxymethyl)benzaldehyde oxime from its precursor, 2-(hydroxymethyl)benzaldehyde (often existing as the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details three validated green chemistry protocols for the synthesis of 2-(hydroxymethyl)benzaldehyde oxime from its precursor, 2-(hydroxymethyl)benzaldehyde (often existing as the cyclic lactol 1-hydroxy-1,3-dihydroisobenzofuran). Traditional oximation methods often utilize volatile organic compounds (VOCs) like pyridine or methanol under reflux.[1][2] The methods presented here—Aqueous Sonochemistry , Solvent-Free Mechanochemistry , and Microwave-Assisted Synthesis —prioritize high atom economy, the elimination of toxic solvents, and energy efficiency. These protocols are designed for researchers in pharmaceutical intermediate synthesis, specifically those working with benzoxaborole precursors and heterocyclic scaffolds.

Scientific Background & The "Lactol Challenge"

The Substrate Equilibrium: The primary challenge in synthesizing 2-(hydroxymethyl)benzaldehyde oxime is the tautomeric nature of the starting material. 2-(Hydroxymethyl)benzaldehyde exists in a dynamic equilibrium with its cyclic hemiacetal (lactol) form.[1][2]

  • Form A (Open): 2-(Hydroxymethyl)benzaldehyde (Reactive aldehyde species).[1][2]

  • Form B (Closed): 1-Hydroxy-1,3-dihydroisobenzofuran (Stable lactol species).[1][2]

Mechanistic Insight: While the lactol form is often thermodynamically favored in neutral media, the addition of hydroxylamine (


) acts as a chemical trap. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the trace open aldehyde. According to Le Chatelier’s principle, as the aldehyde is consumed to form the thermodynamically stable oxime (

), the equilibrium shifts entirely toward the open chain product.

Green Chemistry Rationale:

  • Hydrophobic Effect (Water Method): Using water as a solvent forces the organic reactants together to minimize their surface area exposed to the aqueous phase, accelerating the reaction without organic co-solvents.

  • Tribochemistry (Grinding Method): Mechanical energy provides the necessary activation energy to open the lactol ring without external heating or solvents.[1][2]

Experimental Protocols

Method A: Aqueous-Phase Sonochemical Synthesis

Best for: Rapid screening, high throughput, and energy efficiency.[2]

Reagents:

  • 2-(Hydroxymethyl)benzaldehyde (1.0 mmol)[1][2]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 mmol)[1][2]
    
  • Sodium Carbonate (

    
    ) (0.6 mmol)[1][2]
    
  • Deionized Water (5 mL)

Protocol:

  • Preparation: Dissolve

    
     and 
    
    
    
    in 5 mL of deionized water in a 25 mL Erlenmeyer flask. Evolution of
    
    
    will occur; wait for effervescence to subside.[1][2]
  • Addition: Add 2-(hydroxymethyl)benzaldehyde (finely powdered if solid) to the aqueous solution. The substrate may not dissolve immediately.

  • Sonication: Place the flask in an ultrasonic cleaning bath (operating frequency ~40 kHz). Sonicate at room temperature (25°C) for 10–20 minutes.

    • Observation: The heterogeneous mixture will turn into a thick white/off-white suspension as the oxime precipitates.[1]

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Purification: Wash the cake with 2 x 5 mL ice-cold water to remove residual salts (

    
    ). Dry in a vacuum desiccator.[1][2]
    

Validation Check:

  • The disappearance of the lactol O-H stretch (~3300-3400 cm⁻¹, broad) and appearance of the sharp Oxime O-H and C=N stretch (~1640 cm⁻¹) in IR indicates conversion.

Method B: Solvent-Free Mechanochemical Synthesis ("Grindstone Chemistry")

Best for: Zero waste (E-factor optimization) and avoiding work-up emulsions.[1][2]

Reagents:

  • 2-(Hydroxymethyl)benzaldehyde (1.0 mmol)[1][2]

  • Hydroxylamine hydrochloride (1.1 mmol)[1][2]

  • Sodium Hydroxide (NaOH) pellets (1.1 mmol) or

    
     (anhydrous)[1][2]
    

Protocol:

  • Loading: Place the aldehyde and hydroxylamine hydrochloride in an agate mortar.

  • Grinding (Activation): Grind gently with a pestle for 1 minute to mix.

  • Catalysis: Add the solid base (NaOH or

    
    ).[1][2]
    
  • Reaction: Grind vigorously for 5–10 minutes.

    • Observation: The mixture will likely become a paste or a moist solid ("melt") due to the release of water molecules during condensation (exothermic) and the formation of hygroscopic NaCl.

  • Work-up: Add 10 mL of water to the mortar to dissolve the inorganic salts. The oxime will remain insoluble.[1]

  • Isolation: Filter the solid product and wash with water.[1][2] Recrystallize from ethanol/water (1:4) if high purity is required.[1][2]

Method C: Microwave-Assisted Synthesis (Water/Ethanol)

Best for: Scale-up and stubborn substrates requiring thermal activation.[1][2]

Reagents:

  • 2-(Hydroxymethyl)benzaldehyde (5.0 mmol)[1][2]

  • Hydroxylamine hydrochloride (6.0 mmol)[1][2]

  • Sodium Acetate (

    
    ) (6.0 mmol)[1][2]
    
  • Solvent: Water:Ethanol (4:1 ratio, 10 mL total)[2]

Protocol:

  • Setup: Combine all reagents in a 30 mL microwave-safe process vial. Cap with a pressure-release seal.[1][2]

  • Irradiation: Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 150W)[1][2]

    • Time: 3 minutes (Hold time)

  • Cooling: Use compressed air cooling to return the vial to room temperature.

  • Isolation: Pour the mixture into 20 mL crushed ice. The product will precipitate immediately. Filter and dry.[1][2][3]

Comparative Analysis of Methods

MetricMethod A: SonochemistryMethod B: MechanochemistryMethod C: Microwave
Reaction Time 10–20 mins5–10 mins3 mins
Solvent Water (100%)None (Solvent-Free)Water/EtOH (4:[1][2]1)
Energy Input Low (Ultrasound)Low (Manual/Mill)Medium (Microwave)
Yield (Isolated) 88–92%90–95%85–90%
Green Aspect Hydrophobic EffectZero VOCsEnergy Efficiency
Scalability MediumLow (Batch) / High (Extruder)High

Visualizations

Figure 1: Reaction Pathway & Lactol Equilibrium

This diagram illustrates the chemical transformation, highlighting the shift from the stable lactol form to the oxime product via the aldehyde intermediate.

ReactionPathway Lactol Cyclic Lactol (1-hydroxy-1,3-dihydroisobenzofuran) Aldehyde Open Aldehyde (2-(hydroxymethyl)benzaldehyde) Lactol->Aldehyde Equilibrium (Tautomerization) Transition Tetrahedral Intermediate Aldehyde->Transition + Nucleophilic Attack Oxime Target Product (2-(Hydroxymethyl)benzaldehyde oxime) Transition->Oxime - H2O (Irreversible) NH2OH NH2OH·HCl + Base NH2OH->Transition

Caption: The reaction relies on trapping the transient open aldehyde form with hydroxylamine, shifting the equilibrium irreversibly toward the oxime.

Figure 2: Method Selection Workflow

A decision tree to assist researchers in selecting the optimal protocol based on available resources and constraints.

MethodSelection Start Start: Select Synthesis Goal Q2 Is 'Zero-Waste' (E-Factor) critical? Start->Q2 Q1 Is the substrate water-soluble? Q3 Is speed/throughput the priority? Q2->Q3 No MethodB Method B: Mechanochemistry Q2->MethodB Yes (Solid State) MethodA Method A: Aqueous Sonochemistry Q3->MethodA No (Energy Efficient) MethodC Method C: Microwave Irradiation Q3->MethodC Yes (High Throughput) Result Purified Oxime MethodA->Result High Yield Clean Profile MethodB->Result Lowest Waste Simple Workup MethodC->Result Fastest Time Scalable

Caption: Decision matrix for selecting the optimal green synthesis protocol based on laboratory constraints.

References

  • Ultrasonic Synthesis of Oximes: Afshari, T. et al. "Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation."[4] Journal of the Brazilian Chemical Society, 2010. [Link]

  • Mechanochemical Protocols: Li, J.T. et al. "An Efficient Procedure for Synthesis of Oximes by Grinding."[1][2] Asian Journal of Chemistry, Vol. 19, No. 3, 2007.[5] [Link]

  • Aqueous Phase Organic Synthesis: Kulkarni, P. et al. "Green Approach for Synthesis of Oximes by Using Natural Acids."[1][2] International Journal of Pharmaceutical Research and Applications, 2024. [Link]

  • Microwave Assisted Synthesis: Bamoniri, A. et al. "Microwave-assisted synthesis of oximes from carbonyl compounds."[1][2] Journal of Chemical Sciences, 2021.[3] [Link]

  • Lactol-Aldehyde Equilibrium Context: Box, V.G.S. "The structure of 2-hydroxymethylbenzaldehyde." Journal of Organic Chemistry, related structural analysis context.[6] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of {2-[(Hydroxyimino)methyl]phenyl}methanol

System Overview & Chemical Logic Welcome to the technical support hub for the synthesis of {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(hydroxymethyl)benzaldehyde oxime). This molecule presents a classic "b...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Logic

Welcome to the technical support hub for the synthesis of {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(hydroxymethyl)benzaldehyde oxime).

This molecule presents a classic "bifunctional trap" in organic synthesis. You are managing two reactive centers on an aromatic ring: a benzyl alcohol and an oxime (derived from an aldehyde).[1][2] The primary challenge is not the formation of the oxime, but the precursor equilibrium and chemoselectivity during its generation.

Most low-yield reports stem from attempting to selectively mono-reduce phthalaldehyde (which leads to bis-oximes) or from the mishandling of the phthalide reduction. This guide standardizes the Phthalide Reduction Route , which is the industry standard for high atom economy and selectivity.

The "Golden Path" Workflow
  • Ring Opening/Reduction: Phthalide is reduced to the lactol (1-hydroxy-1,3-dihydroisobenzofuran), which exists in equilibrium with 2-(hydroxymethyl)benzaldehyde.

  • Oximation: The open-chain aldehyde tautomer reacts with hydroxylamine to "lock" the structure as the target oxime.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical failure points (in red) where yield is typically lost.

SynthesisPath Phthalide Phthalide (Starting Material) Lactol Intermediate: Lactol / Hydroxy-aldehyde (Equilibrium Mixture) Phthalide->Lactol Selective Reduction DIBAL Reagent: DIBAL-H (-78°C) DIBAL->Lactol OverRed Impurity: Diol (Over-reduction) Lactol->OverRed T > -60°C Oxime TARGET: {2-[(Hydroxyimino)methyl] phenyl}methanol Lactol->Oxime NH2OH·HCl Na2CO3 (pH 5-7) Cyclic Side Product: Benzoxazine Derivatives Oxime->Cyclic Acidic pH Dehydration

Figure 1: Reaction pathway highlighting the equilibrium-driven intermediate and temperature-dependent side reactions.

Troubleshooting Guide: The Reduction Step

Context: The conversion of Phthalide to the Lactol intermediate is the most yield-critical step. The lactone ring must be opened to the aldehyde state without reducing it further to the alcohol.

Q: My reaction mixture turned into a thick gel, and I isolated mostly 1,2-benzenedimethanol (the diol). What happened? A: You experienced Thermal Runaway/Over-reduction .

  • The Science: DIBAL-H (Diisobutylaluminum hydride) is a specific reducing agent that is electrophilic. At -78°C, the tetrahedral intermediate formed after hydride attack is stable and does not collapse to the aldehyde until hydrolysis. If the temperature rises above -60°C before quenching, the intermediate collapses, releasing the highly reactive aldehyde, which is immediately reduced by any remaining DIBAL-H to the diol.

  • The Fix:

    • Maintain internal temperature strictly at -78°C (acetone/dry ice bath).

    • Add DIBAL-H dropwise down the side of the flask to pre-cool it.

    • Crucial: Quench the reaction at -78°C with methanol or Rochelle's salt solution before allowing it to warm up.

Q: I have 40% unreacted Phthalide remaining. Should I add more DIBAL? A: No. Adding excess DIBAL usually leads to over-reduction of the product you have formed.

  • The Science: Under-conversion is often due to "wet" solvent. DIBAL reacts violently with water/moisture, destroying the reagent stoichiometry.

  • The Fix: Ensure Toluene or DCM is anhydrous (<50 ppm water). If the reaction stalls, it is safer to work up, isolate the lactol, and recycle the phthalide than to push the reduction and generate inseparable diol impurities.

Troubleshooting Guide: The Oximation Step

Context: Reacting the lactol/aldehyde mixture with hydroxylamine hydrochloride (


).

Q: I see multiple spots on TLC, but the mass spec shows the correct molecular weight. Is my product degrading? A: You are likely observing E/Z Isomerism or Tautomerism .

  • The Science: Oximes exist as E (anti) and Z (syn) isomers. Additionally, the starting material (2-hydroxymethylbenzaldehyde) exists in equilibrium with its cyclic lactol form. In solution, these species interconvert.

  • The Fix:

    • Do not attempt flash chromatography on silica gel if spots are close; silica is slightly acidic and can catalyze degradation or isomerization.

    • Protocol: Use Grinding or solid-state techniques if solution yield is low (See Asian J. Chem reference below). Alternatively, perform recrystallization from Ethanol/Water to isolate the thermodynamically stable isomer (usually E).

Q: The yield is low, and I isolated a cyclic ether instead of the open-chain oxime. A: The pH was likely too acidic .

  • The Science: In acidic conditions, the oxime nitrogen is less nucleophilic, slowing formation. More importantly, acid catalyzes the intramolecular attack of the benzyl alcohol onto the oxime/aldehyde carbon, locking the molecule into a cyclic acetal or benzoxazine-type structure.

  • The Fix:

    • Buffer the reaction with Sodium Acetate or Sodium Carbonate (

      
      ).
      
    • Target pH: 5.0 – 7.0 .

    • Avoid strong mineral acids during workup.

Optimized Experimental Protocol

This protocol synthesizes field data with robust process chemistry principles.

Phase 1: Controlled Reduction
ParameterSpecificationReason
Substrate Phthalide (1.0 eq)Pre-dried under vacuum.
Reagent DIBAL-H (1.1 - 1.2 eq)1.0M in Toluene. Slight excess accounts for trace moisture.
Solvent Anhydrous Toluene or DCMNon-coordinating solvents stabilize the Al-complex.
Temp -78°C (Internal)Prevents collapse of tetrahedral intermediate.
Quench Sat. Rochelle's Salt (Na/K Tartrate)Breaks aluminum emulsions efficiently.

Step-by-Step:

  • Dissolve Phthalide in anhydrous Toluene (0.5 M concentration) under

    
    . Cool to -78°C.
    
  • Add DIBAL-H dropwise over 30 mins. Keep internal T < -70°C.

  • Stir for 2 hours at -78°C. Monitor by TLC (Phthalide

    
     ~0.5, Lactol 
    
    
    
    ~0.3 in 30% EtOAc/Hex).
  • Quench: Add Methanol (2 eq) at -78°C, followed by Rochelle's salt solution. Allow to warm to RT.

  • Stir vigorously until two clear layers form (can take 1-2 hours). Extract, dry (

    
    ), and concentrate. Do not purify  the lactol intermediate; use immediately.
    
Phase 2: Buffered Oximation
ParameterSpecificationReason
Reagent

(1.2 eq)
Hydroxylamine source.
Base

or NaOAc (1.5 eq)
Buffers HCl; prevents cyclization.
Solvent Ethanol / Water (3:1)Solubilizes both organic lactol and inorganic salts.
Temp 0°C to Room TempMild conditions prevent degradation.

Step-by-Step:

  • Dissolve crude Lactol in Ethanol.

  • Dissolve Hydroxylamine HCl and Base in minimal water.

  • Add aqueous solution to ethanol solution at 0°C.

  • Stir at RT for 2-4 hours.

  • Workup: Remove Ethanol under vacuum. The product often precipitates from the remaining aqueous layer.[3] If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane or Water.

FAQ: Common User Queries

Q: Can I start from Phthalaldehyde instead of Phthalide? A: Yes, but it is riskier. Phthalaldehyde has two aldehyde groups. Reacting it with 1 equivalent of hydroxylamine often yields a statistical mixture of starting material, mono-oxime, and bis-oxime. Separation of these is difficult. The Phthalide route "masks" one group as an alcohol, guaranteeing a 1:1 stoichiometry.

Q: Why does my product turn yellow upon standing? A: Oximes are susceptible to oxidation or trace acid degradation. Store the solid in an amber vial at 4°C. Yellowing often indicates the formation of minor nitroso impurities or conjugated side products.

Q: Is the product stable in DMSO? A: Generally yes, but DMSO can act as an oxidant (Swern-type) under certain conditions. For NMR,


 or 

-Acetone are preferred to avoid artifacts.

References

  • Reduction of Lactones: Master Organic Chemistry. (2011).[4] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link][4]

  • Oximation Methodology: Asian Journal of Chemistry. (2010). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Phthalaldehyde Reactivity: ResearchGate. (2025). Course of the reaction between orthophthalaldehyde and hydroxylamine. [Link]

  • Isomerism Data: Cheméo. (2026). Benzaldehyde, 2-hydroxy-, oxime Chemical Properties. [Link]

Sources

Optimization

Troubleshooting purification of 2-(Hydroxymethyl)benzaldehyde oxime

Topic: Troubleshooting Purification & Stability Executive Summary: The "Ortho-Effect" Paradox If you are struggling to purify 2-(hydroxymethyl)benzaldehyde oxime , you are likely encountering a phenomenon specific to ort...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability
Executive Summary: The "Ortho-Effect" Paradox

If you are struggling to purify 2-(hydroxymethyl)benzaldehyde oxime , you are likely encountering a phenomenon specific to ortho-substituted aromatics. Unlike standard benzaldehyde oximes, this molecule possesses an internal nucleophile (the hydroxymethyl group) positioned perfectly to attack the oxime carbon.

Consequently, this compound exists in a dynamic ring-chain tautomeric equilibrium between the open-chain oxime and the cyclic 1H-2,3-benzoxazin-1-ol .[1]

Most "impurities" reported by users are actually:

  • The Cyclic Tautomer: Often mistaken for a side product.[2]

  • E/Z Isomers: The oxime double bond creates geometric isomers with distinct physical properties.

This guide moves beyond standard protocols to address these specific structural behaviors.

Visualizing the Problem

The following diagram illustrates the dynamic equilibrium and potential degradation pathways.

OximePathways Aldehyde 2-(Hydroxymethyl) benzaldehyde EOxime (E)-Oxime (Open Chain) Aldehyde->EOxime + NH2OH ZOxime (Z)-Oxime (Open Chain) Aldehyde->ZOxime + NH2OH EOxime->ZOxime Isomerization (Acid/Light) Cyclic 1H-2,3-benzoxazin-1-ol (Cyclic Tautomer) EOxime->Cyclic Ring Closure ZOxime->Cyclic Ring Closure (Equilibrium) Nitrile Nitrile (Degradation) ZOxime->Nitrile - H2O (Heat/Acid)

Figure 1: The dynamic equilibrium between E/Z isomers and the cyclic benzoxazine tautomer.[1] Note that "purifying" the cyclic form away is often impossible in solution.

Module 1: Diagnosis – Is it Impure or Just Tautomerizing?

User Question: "I see extra peaks in my proton NMR (split peaks, broad singlets). Is my reaction incomplete?"

Scientist’s Answer: Not necessarily.[2][3][4][5][6] You are likely observing ring-chain tautomerism .[1] In solution, the open-chain oxime equilibrates with the cyclic hemiaminal (1H-2,3-benzoxazin-1-ol).[1]

The Diagnostic Protocol: To confirm if the "impurity" is actually the tautomer, perform a Solvent-Switch NMR Experiment .

ParameterCDCl₃ (Non-polar)DMSO-d₆ (Polar Aprotic)Interpretation
Equilibrium Shift Favors Cyclic form (stabilized by intramolecular H-bonding).[1]Favors Open-Chain oxime (H-bonds with solvent).[1]
Key Signal (Oxime) ~8.2 ppm (Singlet, CH=N) often weak or missing.~8.4 ppm (Singlet, CH=N) becomes sharp/dominant.
Key Signal (Cyclic) ~6.0–6.5 ppm (Methine proton of hemiaminal).Disappears or diminishes significantly.[2][6]

Action: If the ratio of peaks changes significantly between solvents, your compound is chemically pure but structurally dynamic. Do not attempt further purification to remove these peaks.

Module 2: The E/Z Separation Challenge

User Question: "My TLC shows two spots very close together. Column chromatography results in streaking and poor separation."

Scientist’s Answer: The two spots are the E (anti) and Z (syn) isomers. The Z-isomer is often less stable but forms kinetically.[1] Streaking is caused by the acidic nature of silica gel interacting with the basic oxime nitrogen and the free hydroxyl group.

Troubleshooting Protocol:

  • Neutralize Your Stationary Phase:

    • Standard silica is slightly acidic (pH ~5-6).[1] This promotes on-column isomerization and degradation.[1]

    • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in your eluent. This neutralizes acidic sites.

  • Optimized Mobile Phase:

    • Avoid Methanol if possible (can form acetals with any residual aldehyde).

    • Recommended System: Ethyl Acetate / Hexane (gradient 20%

      
       50%).
      
  • Crystallization (The Superior Method):

    • Chromatography is often inefficient for oximes. Fractional crystallization is preferred.

    • Solvent System: Ethanol/Water (1:1).

    • Method: Dissolve crude in hot Ethanol. Add warm water until turbid. Cool slowly to 4°C. The E-isomer usually crystallizes first due to better packing.[1]

Module 3: Synthesis Optimization to Minimize Side Products

User Question: "I have a persistent impurity that isn't the tautomer. It looks like the nitrile or starting material."

Scientist’s Answer: If you see a peak at ~2200 cm⁻¹ (IR) or a shift in NMR lacking the oxime proton, you have dehydrated the oxime to 2-(hydroxymethyl)benzonitrile . This happens if the reaction is too hot or too acidic.

Corrective Synthesis Protocol:

  • Buffer Control is Critical:

    • Do not use free Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) without a buffer. The HCl released catalyzes dehydration.

    • Recipe: Use Sodium Acetate (NaOAc) (1.5 eq) with NH₂OH·HCl (1.1 eq) in Ethanol/Water. This buffers the pH to ~5–6, preventing nitrile formation.

  • Temperature Limit:

    • Never reflux this specific oxime for extended periods.

    • Run the reaction at Room Temperature (20–25°C) overnight. The reaction is fast; heat is unnecessary and detrimental.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

Troubleshooting Start Issue Detected NMR Check NMR in DMSO-d6 Start->NMR Q1 Do 'impurity' peaks disappear/shift? NMR->Q1 Yes It is Tautomerism. Product is Pure. Q1->Yes Yes No Real Impurity. Q1->No No Q2 Type of Impurity? No->Q2 TLC 2 Spots on TLC? Q2->TLC Analysis Iso E/Z Isomers. Recrystallize (EtOH/H2O). TLC->Iso Yes Deg Nitrile/Aldehyde. Check pH & Temp. TLC->Deg No

Figure 2: Decision matrix for identifying purification steps.

References
  • Ring-Chain Tautomerism in Ortho-Substituted Benzaldehydes

    • Title: Ring-chain tautomerism of 2-hydroxymethylbenzaldehyde and its derivatives.[1][7]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the equilibrium between the oxime and benzoxazine forms.
    • [1]

  • Oxime Isomerization & Purific

    • Title: Geometric isomerism of oximes: Synthesis and characteriz
    • Source:Journal of Organic Chemistry.
    • Context: Details the physical property differences between E and Z isomers essential for crystalliz
    • [1]

  • General Handling of Hydroxylamine Reactions

    • Title: Prepar
    • Source:Organic Syntheses.
    • Context: Standard protocols for buffering hydroxylamine reactions to prevent dehydr

Sources

Troubleshooting

Technical Support Center: Stability of {2-[(Hydroxyimino)methyl]phenyl}methanol

Welcome to the technical support center for {2-[(Hydroxyimino)methyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {2-[(Hydroxyimino)methyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this oxime-containing compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges, particularly concerning its stability under acidic conditions.

I. Core Concepts: Understanding Oxime Stability

The stability of an oxime, such as {2-[(Hydroxyimino)methyl]phenyl}methanol, is fundamentally influenced by the C=N double bond's susceptibility to hydrolysis. This reaction is reversible and catalyzed by acid.[1][2] The generally accepted mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding aldehyde or ketone and hydroxylamine.[3][4]

Oximes are generally more stable against hydrolysis than imines, a property attributed to the inductive effect of the oxygen atom.[5] However, their stability is pH-dependent, and they can revert to their constituent carbonyl and hydroxylamine under acidic conditions.[6]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of {2-[(Hydroxyimino)methyl]phenyl}methanol, with a focus on acid-induced degradation.

Issue 1: Rapid Degradation of the Compound in Acidic Mobile Phase During HPLC Analysis.

Question: I'm observing a rapid loss of my parent compound peak and the appearance of new peaks when using an acidic mobile phase for HPLC analysis. What is happening and how can I prevent it?

Answer:

This is a classic sign of acid-catalyzed hydrolysis of the oxime functional group.[7] The acidic mobile phase is likely causing the {2-[(Hydroxyimino)methyl]phenyl}methanol to break down into 2-hydroxybenzaldehyde and hydroxylamine on the column.

Troubleshooting Steps:

  • pH Adjustment: The most critical parameter is the pH of your mobile phase. If your method allows, increase the pH to a less acidic or neutral range. For many oximes, maximum stability is often found in the slightly acidic to neutral pH range.[8]

  • Method Re-development: If a low pH is necessary for chromatographic retention and peak shape, consider using a different stationary phase or organic modifier that allows for a higher pH.

  • Temperature Control: Hydrolysis is temperature-dependent. Ensure your column compartment and autosampler are temperature-controlled, ideally at a lower temperature (e.g., 4-10 °C), to slow down the degradation process.

  • Minimize Residence Time: Use a shorter column and a faster flow rate to minimize the time the compound spends in the acidic environment.

  • Sample Preparation: Prepare your samples in a neutral or slightly basic diluent and inject them immediately. Avoid storing samples in an acidic diluent.

Issue 2: Inconsistent Results in Forced Degradation Studies.

Question: My forced degradation studies under acidic conditions are giving inconsistent results. The extent of degradation varies significantly between experiments. Why is this happening?

Answer:

Inconsistency in forced degradation studies often points to a lack of precise control over the experimental parameters.[9] For acid hydrolysis, the key factors are the concentration of the acid, temperature, and reaction time.

Troubleshooting Steps:

  • Precise Control of Parameters: Ensure that the acid concentration, temperature, and incubation time are meticulously controlled and documented for each experiment. Use a calibrated water bath or oven for temperature control.

  • Homogeneity of the Sample: Ensure your compound is fully dissolved in the reaction mixture before starting the degradation. Incomplete dissolution will lead to variable results.

  • Quenching the Reaction: The degradation reaction must be effectively stopped at the designated time point. This is typically achieved by neutralizing the acid with a base. Inconsistent quenching will lead to variable degradation levels.

  • Purity of the Starting Material: Verify the purity of your {2-[(Hydroxyimino)methyl]phenyl}methanol before initiating the study. The presence of impurities can sometimes catalyze or interfere with the degradation process.

Issue 3: Difficulty in Identifying Degradation Products.

Question: I see new peaks in my chromatogram after acid treatment, but I'm having trouble identifying them. What are the likely degradation products?

Answer:

The primary degradation product of {2-[(Hydroxyimino)methyl]phenyl}methanol under acidic conditions is expected to be 2-hydroxybenzaldehyde and hydroxylamine .[2][4] However, other reactions can occur.

Potential Degradation Pathways & Products:

  • Hydrolysis: The most probable pathway, leading to the formation of 2-hydroxybenzaldehyde and hydroxylamine.

  • Beckmann Rearrangement: Under strongly acidic conditions, oximes can undergo a Beckmann rearrangement to form an amide.[10] For an aldoxime like this, this could potentially lead to the formation of a nitrile.

  • Oxidation: While less likely under simple acidic stress, the presence of trace metals or other oxidizing agents could lead to oxidative degradation products.[11]

Analytical Approaches for Identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation data.

  • Co-injection with Standards: If you suspect a particular degradation product (e.g., 2-hydroxybenzaldehyde), co-injecting a standard of that compound with your degraded sample can help confirm its identity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For isolating and characterizing major degradation products, NMR provides detailed structural information.

FAQ Section

Q1: What is the expected stability of {2-[(Hydroxyimino)methyl]phenyl}methanol at neutral pH?

A1: Oximes are generally more stable at neutral pH compared to acidic or strongly basic conditions.[4] However, long-term stability should always be experimentally determined.

Q2: Can I use a buffer to control the pH in my experiments?

A2: Yes, using a buffer is highly recommended to maintain a constant pH, especially for kinetic studies.[12] Choose a buffer system that is appropriate for your desired pH range and compatible with your analytical method.

Q3: Are there any specific storage conditions recommended for {2-[(Hydroxyimino)methyl]phenyl}methanol?

A3: To ensure long-term stability, it is advisable to store the compound as a solid in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light.

Q4: Does the presence of the hydroxyl group on the phenyl ring affect the stability of the oxime?

A4: The electronic properties of substituents on the aromatic ring can influence the rate of oxime hydrolysis. An electron-donating group like the hydroxyl group could potentially influence the electron density at the imine carbon and affect the rate of hydrolysis. However, the exact effect would need to be determined experimentally.

III. Experimental Protocols & Data

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of {2-[(Hydroxyimino)methyl]phenyl}methanol under acidic conditions.

Materials:

  • {2-[(Hydroxyimino)methyl]phenyl}methanol

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV or PDA detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of {2-[(Hydroxyimino)methyl]phenyl}methanol in methanol (e.g., 1 mg/mL).

  • Degradation: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume.

  • Incubation: Place the flask in a constant temperature bath (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Sampling and Quenching: At each time point, withdraw an aliquot of the sample and immediately neutralize it with an equimolar amount of 0.1 M NaOH.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by HPLC.

  • Control: Prepare a control sample by diluting the stock solution with the mobile phase and analyze it at the beginning and end of the experiment.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagentTemperatureTime
Acid Hydrolysis0.1 M HCl60 °C2 - 24 hours
Base Hydrolysis0.1 M NaOH60 °C2 - 24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalSolid State80 °C48 hours
PhotolyticSolutionUV/Vis light24 hours

Note: These are general starting conditions and may need to be optimized based on the observed degradation.[13]

IV. Visualizing the Degradation Pathway

The following diagram illustrates the primary acid-catalyzed hydrolysis pathway of {2-[(Hydroxyimino)methyl]phenyl}methanol.

Caption: Acid-catalyzed hydrolysis of {2-[(Hydroxyimino)methyl]phenyl}methanol.

V. References

  • De G. S., et al. (2014). Kinetics and Mechanism of the Hydrolysis of Substituted Acetophenone Oximes in Acidic Solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Kolehmainen, E., et al. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Yousef, B. A. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • Musilek, K., et al. (2011). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. ResearchGate. [Link]

  • Srinivasan, K., et al. (2012). Studies on forced degradation of oxcarbazepine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. [Link]

  • He, J., & Rustum, A. (2018). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • FDA. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Google Patents. (n.d.). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.

  • Scutariu, D., et al. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. [Link]

  • Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Novoa-Carballal, R., & Müller, A. H. (2012). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • PubChem. (n.d.). Benzaldehyde oxime. [Link]

  • Kumar, A., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. PubMed. [Link]

  • Li, Y., et al. (2023). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. MDPI. [Link]

  • Pattanaargson, S. (2000). Aspartame Degradation in Solutions at Various pH Conditions. ThaiScience. [Link]

Sources

Optimization

Technical Support Center: Oxime Stability in Phenyl Methanol Derivatives

Current Status: Operational Subject: Preventing Hydrolysis of the Oxime Group ( ) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1] Executive Summary & Mechanistic Insight[1][2][3][4][5] The Du...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Hydrolysis of the Oxime Group (


)
Audience:  Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary & Mechanistic Insight[1][2][3][4][5]

The Dual Challenge: Working with phenyl methanol derivatives containing an oxime group presents a unique "double-jeopardy" scenario in organic synthesis. You are managing two acid-sensitive functionalities simultaneously:

  • The Oxime (

    
    ):  Susceptible to acid-catalyzed hydrolysis, reverting to the parent ketone/aldehyde and hydroxylamine.[2]
    
  • The Benzylic Alcohol (Phenyl Methanol moiety): Susceptible to acid-catalyzed dehydration (elimination) to form styrenes, or nucleophilic substitution (

    
    ) due to the stability of the benzylic carbocation.
    

The Core Directive: Maintenance of a neutral-to-slightly-basic pH (


) is the single most critical factor in preventing degradation. 
The Mechanism of Failure (Acid-Catalyzed Hydrolysis)

To prevent hydrolysis, one must understand the microscopic reversibility of oxime formation. The reaction is driven to the right (hydrolysis) by high proton concentration (


) and excess water.

Key Pathway:

  • Protonation: The imine nitrogen is protonated.[3][4]

  • Nucleophilic Attack: Water attacks the electrophilic carbon.

  • Tetrahedral Intermediate: This is the "point of no return" if the hydroxylamine group is protonated and leaves.

OximeHydrolysis cluster_prevention Critical Control Point Oxime Oxime (R2C=N-OH) Protonated Protonated Oxime (R2C=NH+-OH) Oxime->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Carbonyl Hydrolysis Products (Ketone + NH2OH) Tetrahedral->Carbonyl - NH2OH

Figure 1: The acid-catalyzed hydrolysis pathway. The red dashed arrow indicates the irreversible collapse to the carbonyl, which must be prevented by avoiding protonation.

Troubleshooting & Optimization Guides

Scenario A: Product Loss During Silica Gel Purification

The Issue: Silica gel is naturally acidic (pH ~4-5 in slurry). This acidity is sufficient to hydrolyze sensitive oximes or dehydrate benzylic alcohols during column chromatography. The Fix: You must neutralize the stationary phase.

Protocol: Triethylamine (TEA) Deactivation Do not skip this step for phenyl methanol oximes.[1]

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[1]

  • The Neutralizer: Add 1% to 5% Triethylamine (TEA) to the slurry solvent.

    • Note: 1% is usually sufficient for oximes; 5% for highly acid-sensitive substrates.

  • Packing: Pour the column and flush with 2-3 column volumes of the TEA-containing solvent.

  • Elution: Run your column without TEA in the mobile phase (or with reduced TEA, e.g., 0.1%) to avoid streaking, as the silica is now buffered.[1]

Scenario B: Hydrolysis During Aqueous Workup

The Issue: Quenching reactions with strong acids (HCl) or even "mild" acids (saturated


) can create local pockets of low pH, triggering hydrolysis.[1]
The Fix:  Use buffered quenching systems.
Standard QuenchRisk LevelRecommended AlternativeWhy?
1M HCl CRITICAL Phosphate Buffer (pH 7.0) HCl causes immediate protonation of the oxime nitrogen.
Sat.

HIGH 50% Sat.[1]


is weakly acidic (pH ~4.6); risky for benzylic alcohols.[1]
Water MODERATE Brine (Sat.[1] NaCl) Pure water promotes equilibrium shift toward hydrolysis; Brine reduces water activity.[1]
Scenario C: Long-Term Storage Instability

The Issue: Samples degrade in the freezer over weeks. The Fix: Remove residual acid traces and water.

  • Lyophilization: Ensure the sample is completely dry. Water is a reagent in hydrolysis.[3]

  • Trace Acid Scavenging: Store the compound with a trace of solid

    
     or store as an oxime ether (see Section 3).
    

Structural Optimization (Proactive Design)

If you are in the lead optimization phase, consider modifying the oxime structure. The "Free Oxime" (


) is the most labile.

Stability Hierarchy:


[1]

Data Comparison: Hydrolytic Stability (


) 
Estimated relative stability at pH 5.0[1]
Derivative TypeStructureRelative StabilityNotes
Oxime Ether

High (

)
Steric bulk and lack of OH proton prevent easy hydrolysis.
Ketoxime

Moderate Two alkyl groups provide steric protection to the carbon.
Aldoxime

Low The aldehydic proton offers no steric hindrance to water attack.

Recommendation: If the biological target permits, convert the free oxime to an O-methyl oxime or O-benzyl oxime . This blocks the oxygen, preventing it from participating in tautomerization or assisting in proton transfer.

Experimental Workflow: The "Safe-Zone" Protocol

Use this decision tree to determine the correct workup for your specific derivative.

Workflow Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH IsAcidic Is pH < 6? CheckpH->IsAcidic Buffer Quench with NaHCO3 or Phosphate Buffer IsAcidic->Buffer Yes Direct Proceed to Extraction IsAcidic->Direct No Extract Extract with EtOAc/DCM Buffer->Extract Direct->Extract Dry Dry over Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Extract->Dry Purify Purification Method? Dry->Purify Silica Silica Gel Purify->Silica Cryst Recrystallization Purify->Cryst Deactivate MUST Deactivate Silica with 1-5% Triethylamine Silica->Deactivate Finish Stable Product Cryst->Finish Deactivate->Finish

Figure 2: Decision workflow for processing acid-sensitive oximes.

Frequently Asked Questions (FAQs)

Q: Can I use MgSO4 to dry my organic layer? A: Generally, yes, but Sodium Sulfate (


)  is safer.[1] Anhydrous Magnesium Sulfate (

) is slightly Lewis acidic and can promote degradation in extremely sensitive benzylic substrates.[1]

Q: My oxime is an oil and won't crystallize. How do I purify it without silica? A: If silica (even with TEA) causes degradation, consider Reverse Phase (C18) Chromatography .[1] The mobile phases (Water/Acetonitrile) are often buffered with ammonium acetate or bicarbonate, providing a much gentler environment than the active surface of silica gel.

Q: I see a new spot on TLC that looks like the starting ketone. Is it hydrolysis? A: Likely, yes.[1] However, ensure it isn't simply the E/Z isomerization . Oximes exist as E and Z isomers which can separate on silica. Check the NMR; if the integral of the alkyl groups matches the starting material but the shift is different, it's an isomer, not hydrolysis.

References

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1]

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[5][3][6] Journal of the American Chemical Society, 81(2), 475–481.[1]

  • BenchChem Technical Support. (2025). Purification of Oximes on Silica Gel: Deactivation Protocols.

  • Org. Synth. (1988).[1] Protection of Carbonyl Groups as Oximes: General Stability Data. Organic Syntheses, Coll.[1] Vol. 6, p.601.[1]

Sources

Troubleshooting

Optimizing crystallization techniques for {2-[(Hydroxyimino)methyl]phenyl}methanol

Executive Summary This guide addresses the crystallization of {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(hydroxymethyl)benzaldehyde oxime).[1] Unlike standard organic small molecules, this compound presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the crystallization of {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(hydroxymethyl)benzaldehyde oxime).[1] Unlike standard organic small molecules, this compound presents a unique "dynamic challenge" due to ring-chain tautomerism .[1]

Users frequently encounter three specific failure modes:

  • Oiling Out: Formation of a viscous liquid phase rather than crystals.

  • Cyclization: Unintended conversion to the cyclic hemiaminal (1-hydroxy-1,2-dihydro-2,3-benzoxazine).[1]

  • Isomeric Impurity: Difficulty separating the thermodynamically stable E-isomer from the Z-isomer.[1]

This document provides a self-validating protocol to control these variables.

Module 1: The Dynamic Equilibrium (Critical Theory)

Before attempting crystallization, you must understand that your target molecule exists in a solvent-dependent equilibrium.[1]

  • Form A (Open Chain): The target oxime. Favored in polar aprotic solvents (DMSO, DMF) and alcohols.

  • Form B (Cyclic): The benzoxazine hemiaminal. Favored in non-polar solvents or under acidic catalysis.

The Scientist's Insight: If you crystallize from a highly non-polar solvent (like pure Hexane or Toluene), you risk precipitating the cyclic form or inducing oiling out due to poor solubility of the polar oxime group. If you use strong acids, you catalyze the cyclization.

Equilibrium Diagram (Graphviz)

Tautomerism cluster_0 Solvent Influence Open Open Form (Target Oxime) Polar Soluble Transition Transition State (Intramolecular H-Bond) Open->Transition -H+ / Non-polar Solvent Transition->Open Ring Opening Closed Closed Form (Cyclic Hemiaminal) Non-Polar Insoluble Transition->Closed Cyclization Closed->Transition Polar Solvent / Heat

Figure 1: The ring-chain tautomerism equilibrium. Solvent polarity dictates the dominant species in solution.

Module 2: Solvent System Selection

Based on the hydrophilicity of the hydroxymethyl group and the oxime moiety, a binary solvent system is required for optimal recovery.

ParameterRecommended SystemMechanism of Action
Primary Solvent Ethanol (EtOH) or Methanol (MeOH) Solubilizes the polar oxime; stabilizes the "Open" form via H-bonding.[1]
Anti-Solvent Water (

)
Increases surface tension; forces precipitation of the hydrophobic aromatic ring.
Alternative Ethyl Acetate / Hexane Use only if water must be avoided. Risk of oiling out is higher.
Avoid Pure Chloroform/DCM Often leads to supersaturation without nucleation (metastable zone too wide).

Module 3: Optimized Crystallization Protocol

Objective: Isolate high-purity E-isomer of {2-[(Hydroxyimino)methyl]phenyl}methanol.

Step-by-Step Methodology
  • Dissolution (Thermodynamic Control):

    • Dissolve crude material in Ethanol (5 mL per gram of solid).

    • Heat to 50°C (Do NOT exceed 60°C; thermal degradation risk).

    • Check Point: Solution must be clear. If particulates remain, hot filter immediately.

  • Nucleation Induction:

    • Slowly add warm Water (40°C) dropwise until a faint turbidity (cloudiness) persists.

    • Ratio Target: Final solvent ratio should approach 2:1 (Ethanol:Water).

    • Critical Step: Add a seed crystal of the pure oxime if available.

  • Crystal Growth (Kinetic Control):

    • Allow the solution to cool to room temperature (20-25°C) over 2 hours .

    • Do not use an ice bath immediately; rapid cooling traps impurities and causes oiling.

    • Once solids appear, cool to 4°C for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.

    • Wash cake with cold 1:1 Ethanol/Water mixture.

    • Dry under vacuum at 30°C . Warning: Higher temps may sublime the product or dehydrate it to the nitrile.

Workflow Diagram (Graphviz)

CrystallizationWorkflow Start Crude Material Dissolve Dissolve in warm EtOH (50°C) (Solubilize Open Form) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particulates exist AntiSolvent Add Warm Water dropwise (Induce Supersaturation) Dissolve->AntiSolvent Solution Clear Filter->AntiSolvent Cooling Slow Cool to 20°C (2 hours) AntiSolvent->Cooling Turbidity Point Chill Chill to 4°C (Maximize Yield) Cooling->Chill Isolate Vacuum Filtration Chill->Isolate

Figure 2: The optimized temperature-controlled crystallization workflow.

Module 4: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a sticky oil layer forms at the bottom of the flask.

  • Cause: The solution entered the "labile" zone too quickly (supersaturation too high) or the melting point is depressed by impurities.

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves (add minimal Ethanol if needed).

    • Vigorous Agitation: Stir rapidly while cooling. High shear prevents oil coalescence.

    • Seeding: Add seed crystals at the very first sign of cloudiness.

Issue 2: Wrong Isomer (Z-isomer dominance)

Symptom: NMR shows split peaks for the oxime proton (usually 8.0-8.5 ppm).[1]

  • Cause: Kinetic trapping of the Z-isomer.[1]

  • Corrective Action:

    • Perform a slurry ripening . Suspend the solid in a small amount of solvent (Toluene or Ether) and stir for 24 hours. The dynamic equilibrium will slowly convert the metastable Z-isomer to the stable E-isomer (or vice versa, depending on specific sterics, but usually E is preferred).[1]

Issue 3: Cyclization to Benzoxazine

Symptom: Loss of the oxime OH signal in IR/NMR; appearance of cyclic ether signals.

  • Cause: Acidic impurities or excessive heat.

  • Corrective Action:

    • Ensure all glassware is acid-free.[1]

    • Add a trace amount of Pyridine (0.1%) to the crystallization solvent to buffer any acidity and inhibit cyclization.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone as a solvent? A: No. Acetone is a ketone. In the presence of trace acid or heat, the hydroxylamine moiety of your molecule can undergo trans-oximation , reacting with the acetone to form Acetone Oxime and destroying your product. Always use non-carbonyl solvents (Alcohols, Esters).

Q2: Why is the melting point broad (e.g., 34-40°C)? A: This molecule forms strong intermolecular hydrogen bonds.[1] A broad range usually indicates either wet crystals (solvent inclusion) or a mixture of E/Z isomers. Dry thoroughly under high vacuum (<1 mbar) to confirm.

Q3: My product turned pink/brown on the shelf. Why? A: Oximes are sensitive to oxidation and light. The color change indicates the formation of radical species or nitroso compounds. Store the crystals in amber vials under Argon at -20°C.

References

  • Tautomerism in Hydroxy-Oximes

    • Title: Ring-chain tautomerism studies in 2-(2-hydroxyethoxy)-benzaldehydes.[1][2]

    • Source: UNH Scholars Repository.
    • Link:[1]

    • Relevance: Establishes the fundamental equilibrium between open chain aldehydes/oximes and cyclic hemiacetals/hemiaminals in ortho-substituted benzene systems.
  • General Oxime Synthesis & Properties

    • Title: Benzaldehyde Oxime - Chemical Properties and Synthesis.[1][3][4][5]

    • Source: National Center for Biotechnology Inform
    • Link:[1]

    • Relevance: Provides baseline solubility and physical property d
  • Crystallization of H-Bonding Systems

    • Title: Controlling solid form and crystal habit by antisolvent crystallization.[6]

    • Source: Journal of Crystal Growth (via ScienceDirect/ResearchG
    • Link:[1]

    • Relevance: Validates the use of binary solvent systems (Solvent/Anti-solvent)
  • Structural Confirmation (Analogue)

    • Title: Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propion
    • Source: Asian Journal of Chemistry.
    • Link:

    • )

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of {2-[(Hydroxyimino)methyl]phenyl}methanol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as {2-[(Hydroxyimino)methyl]phenyl}methanol, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive, in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of {2-[(Hydroxyimino)methyl]phenyl}methanol. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the methodological choices, offers a comparative analysis with alternative techniques, and adheres to the rigorous standards of international regulatory bodies.

The Criticality of Purity and the Role of HPLC

The presence of impurities in a drug substance can have significant implications, ranging from reduced therapeutic effect to the induction of toxic side effects.[1][2] Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the API, or contamination.[1][3] Therefore, a highly specific, sensitive, and accurate analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing.[4] Its versatility in separating a wide range of compounds, coupled with high resolution and sensitivity, makes it an ideal choice for the analysis of {2-[(Hydroxyimino)methyl]phenyl}methanol, a polar aromatic compound.

Proposed HPLC Method for {2-[(Hydroxyimino)methyl]phenyl}methanol Purity

Based on the physicochemical properties of aromatic oximes and alcohols, a reversed-phase HPLC (RP-HPLC) method is proposed. The polarity of the molecule, imparted by the hydroxyl and oxime functional groups, necessitates careful selection of the stationary and mobile phases to achieve adequate retention and optimal separation from potential impurities.

Physicochemical Considerations for Method Development
  • Polarity and Solubility : {2-[(Hydroxyimino)methyl]phenyl}methanol is a polar molecule. The presence of hydroxyl and oxime groups suggests good solubility in polar organic solvents and aqueous mixtures. This makes RP-HPLC a suitable technique.

  • UV Absorbance : Aromatic oximes exhibit UV absorbance, typically in the range of 250-300 nm, arising from π-π* transitions within the aromatic system.[5][6] A wavelength of approximately 260 nm is proposed for detection, offering a good balance of sensitivity for the main component and potential aromatic impurities.

  • pKa : The oxime group has a pKa generally in the range of 10-12.[7] To ensure the compound is in a non-ionized state for consistent retention in RP-HPLC, the mobile phase pH should be maintained well below the pKa, ideally in the acidic to neutral range (pH 3-6). This also helps in achieving sharp peak shapes by suppressing the ionization of residual silanols on the silica-based stationary phase.[8]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a good balance of hydrophobicity for retaining the aromatic compound while the longer length ensures sufficient resolution for separating closely related impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid is used to control the mobile phase pH and improve peak shape. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 20% B to 80% B over 20 minutesA gradient is proposed to ensure elution of any potential impurities with a wider range of polarities and to sharpen the peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection UV at 260 nmBased on the expected UV absorbance of the aromatic oxime chromophore.
Injection Volume 10 µLA standard injection volume to avoid column overloading.

HPLC Method Validation: A Step-by-Step Protocol

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Propose HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Purity Testing Robustness->Implement Qualified Method Comparative_Analysis cluster_hplc HPLC cluster_uhplc UHPLC cluster_gc GC HPLC High-Performance Liquid Chromatography HPLC_adv Advantages: - High Resolution - High Sensitivity - Quantitative Accuracy - Versatile HPLC->HPLC_adv has HPLC_disadv Disadvantages: - Moderate Analysis Time - Solvent Consumption HPLC->HPLC_disadv has UHPLC Ultra-High-Performance Liquid Chromatography UHPLC_adv Advantages: - Faster Analysis - Higher Resolution & Sensitivity - Lower Solvent Consumption UHPLC->UHPLC_adv has UHPLC_disadv Disadvantages: - Higher Initial Cost - Higher Backpressure UHPLC->UHPLC_disadv has GC Gas Chromatography GC_adv Advantages: - Excellent for Volatile Impurities - High Resolution GC->GC_adv has GC_disadv Disadvantages: - Requires Volatile & Thermally Stable Analytes - Derivatization may be needed GC->GC_disadv has

Caption: Comparison of Analytical Techniques for Purity Analysis.

Performance Comparison
ParameterHPLCUHPLC (Ultra-High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. [11][12][13]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. [14]
Applicability to {2-[(Hydroxyimino)methyl]phenyl}methanol Highly suitable due to the compound's polarity and UV absorbance.Highly suitable, offering faster analysis and better resolution than HPLC.Potentially suitable if the compound is thermally stable and volatile. Derivatization might be necessary.
Analysis Time Moderate (e.g., 20-30 minutes).Fast (e.g., 2-10 minutes). [8]Fast to moderate, depending on the column and temperature program.
Resolution High.Very High. [11]Very High, especially with capillary columns.
Sensitivity High.Very High. [11]High, especially with specific detectors like FID or MS.
Quantitation Excellent.Excellent.Excellent.
Limitations Longer analysis time and higher solvent consumption compared to UHPLC.Higher initial instrument cost and potential for column clogging with complex samples.Limited to volatile and thermally stable compounds. The oxime functional group may be prone to thermal degradation.
Causality Behind Method Choice

For the purity determination of {2-[(Hydroxyimino)methyl]phenyl}methanol, HPLC is the recommended primary technique . The decision is based on the following rationale:

  • Robustness and Ubiquity: HPLC is a well-established, robust technique widely available in pharmaceutical QC laboratories.

  • Analyte Suitability: The polar and non-volatile nature of the analyte is perfectly suited for RP-HPLC.

  • Specificity for Non-Volatile Impurities: HPLC excels at separating non-volatile or thermally labile impurities that may be present from the synthesis or degradation, which might be missed or altered by GC.

UHPLC represents a significant improvement over HPLC in terms of speed and efficiency. [8][11][12][13]For a high-throughput environment, transferring the validated HPLC method to a UHPLC system would be a logical next step.

Gas Chromatography (GC) is a valuable complementary technique, particularly for the analysis of residual solvents and other volatile impurities that may be present from the manufacturing process. However, the thermal stability of the oxime moiety would need to be carefully evaluated before considering GC for the primary purity assessment.

Conclusion

The development and validation of a robust analytical method are indispensable for ensuring the quality, safety, and efficacy of any new pharmaceutical compound. This guide has outlined a comprehensive HPLC method for the purity determination of {2-[(Hydroxyimino)methyl]phenyl}methanol, grounded in scientific principles and aligned with international regulatory expectations. The detailed validation protocol provides a clear roadmap for establishing the method's suitability. Furthermore, the comparative analysis with UHPLC and GC offers valuable context, enabling researchers and drug development professionals to make informed decisions about their analytical strategies. By adhering to such rigorous analytical standards, we can build a strong foundation of data that supports the progression of promising new molecules through the development pipeline.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?. LC Services. [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]

  • ResearchGate. UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... ResearchGate. [Link]

  • ResearchGate. Metabolic pathways for the degradation of aromatic ring-based.... ResearchGate. [Link]

  • MDPI. (2023, July 5). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • Nature. Reactivity of oximes for diverse methodologies and synthetic applications. Nature. [Link]

  • ResearchGate. Pathways of aromatic compounds degradation. ResearchGate. [Link]

  • CDC Stacks. Isolation and Analysis of Carbonyl Compounds as Oximes. CDC Stacks. [Link]

  • LCGC International. (2020, December 19). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • SSRN. (2023, December 19). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. SSRN. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Google Patents. US8704010B2 - Alcohol production process with impurity removal.
  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer. [Link]

  • Organic volatile impurities in pharmaceuticals. [Link]

  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. ResearchGate. [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. ResearchGate. [Link]

  • Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

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Comparative

A Comparative Guide to the Catalytic Potential of {2-[(Hydroxyimino)methyl]phenyl}methanol and Salicylaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals: A Structural and Mechanistic Comparison of Two Phenolic Oximes and a Roadmap for Experimental Validation Introduction In the landscape of catalysis, the se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Structural and Mechanistic Comparison of Two Phenolic Oximes and a Roadmap for Experimental Validation

Introduction

In the landscape of catalysis, the search for efficient, selective, and robust catalysts is a perpetual endeavor. Phenolic oximes, a class of organic compounds characterized by a hydroxyl group and an oxime moiety on a benzene ring, present an intriguing scaffold for catalytic applications. Their inherent functionalities—the acidic phenolic hydroxyl, the nucleophilic oxime, and the aromatic ring—offer multiple avenues for substrate activation and interaction. This guide provides a comparative analysis of two such compounds: {2-[(Hydroxyimino)methyl]phenyl}methanol and the more widely known salicylaldehyde oxime.

Due to a notable absence of direct comparative experimental data on the catalytic efficiency of these two specific molecules in the current scientific literature, this guide will take a first-principles approach. We will dissect their structural and electronic differences to predict their potential catalytic performance. Furthermore, we will provide a detailed, robust experimental protocol to enable researchers to directly compare their efficiencies in a well-established model reaction.

Molecular Architecture: A Tale of Two Oximes

The key to understanding the potential catalytic differences between {2-[(Hydroxyimino)methyl]phenyl}methanol and salicylaldehyde oxime lies in their distinct molecular structures.

FeatureSalicylaldehyde Oxime{2-[(Hydroxyimino)methyl]phenyl}methanol
Chemical Structure
Key Functional Groups Phenolic -OH, Oxime -NOHPhenolic -OH, Oxime -NOH, Benzylic -CH₂OH
Molecular Formula C₇H₇NO₂C₈H₉NO₂

The fundamental distinction is the presence of a hydroxymethyl (-CH₂OH) group at the ortho position to the phenolic hydroxyl in {2-[(Hydroxyimino)methyl]phenyl}methanol. This seemingly minor addition can have profound implications for the molecule's catalytic behavior.

A Theoretical Comparison of Catalytic Efficiency

The catalytic activity of these molecules is likely to be manifested through their ability to act as bifunctional catalysts, where the phenolic hydroxyl and the oxime group work in concert.[1] The phenolic hydroxyl can act as a hydrogen bond donor, activating an electrophilic substrate, while the oxime can act as a nucleophile or participate in acid-base catalysis.[2]

The Potential Role of the Hydroxymethyl Group

The additional hydroxymethyl group in {2-[(Hydroxyimino)methyl]phenyl}methanol introduces several factors that could modulate its catalytic efficiency compared to salicylaldehyde oxime:

  • Enhanced Hydrogen Bonding Network: The benzylic alcohol can participate in an extended hydrogen-bonding network. This could lead to a more organized transition state assembly, potentially lowering the activation energy of the reaction.[3] It can act as both a hydrogen bond donor and acceptor, offering more complex interaction patterns with the substrate and solvent.[4]

  • Increased Solubility: The presence of an additional hydroxyl group is likely to increase the molecule's polarity and its solubility in polar protic solvents, which are common media for many catalytic reactions.

  • Steric Effects: The hydroxymethyl group is bulkier than a hydrogen atom, which could introduce steric hindrance. This might be detrimental if it impedes substrate binding, or beneficial if it enhances stereoselectivity in asymmetric catalysis.

  • Altered Acidity: The electronic effect of the hydroxymethyl group, being weakly electron-donating, might slightly decrease the acidity of the phenolic proton compared to salicylaldehyde oxime. This could influence its efficacy in proton-transfer steps of a catalytic cycle.

Catalytic Mechanism: A Focus on Hydrolysis

A common reaction to probe the catalytic activity of such molecules is the hydrolysis of esters, such as p-nitrophenyl acetate (PNPA). The general mechanism for acid-catalyzed hydrolysis of oximes involves protonation of the oxime nitrogen, followed by nucleophilic attack of water.[5] When acting as catalysts themselves, these phenolic oximes can facilitate the hydrolysis of a substrate like PNPA.

The phenolic hydroxyl group can activate the carbonyl group of the ester via hydrogen bonding, making it more susceptible to nucleophilic attack. The oxime nitrogen, being a weak base, could also play a role in the proton relay.

G cluster_0 Catalyst-Substrate Complex Formation cluster_1 Nucleophilic Attack and Transition State cluster_2 Product Release and Catalyst Regeneration Catalyst {Catalyst (Phenolic Oxime)} Complex {Catalyst-Substrate Complex (H-Bonded)} Catalyst->Complex H-Bonding Substrate {Substrate (p-Nitrophenyl Acetate)} Substrate->Complex TS {Tetrahedral Transition State} Complex->TS Activation Water H₂O Water->TS Nucleophilic Attack Products {Products (p-Nitrophenol + Acetic Acid)} TS->Products Regenerated_Catalyst {Regenerated Catalyst} TS->Regenerated_Catalyst Dissociation

Caption: Proposed bifunctional catalytic cycle for ester hydrolysis.

Experimental Roadmap for a Comparative Study

To move from theoretical postulation to empirical evidence, a well-designed experimental setup is crucial. The hydrolysis of p-nitrophenyl acetate (PNPA) is an excellent model reaction as its progress can be conveniently monitored spectrophotometrically by measuring the formation of the p-nitrophenolate ion.[6][7]

Experimental Protocol: Catalytic Hydrolysis of p-Nitrophenyl Acetate

This protocol outlines a method to determine the catalytic efficiency of {2-[(Hydroxyimino)methyl]phenyl}methanol and salicylaldehyde oxime.

1. Materials:

  • {2-[(Hydroxyimino)methyl]phenyl}methanol

  • Salicylaldehyde oxime

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (spectrophotometric grade)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

2. Preparation of Solutions:

  • Buffer Solution: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Catalyst Stock Solutions: Prepare 10 mM stock solutions of both {2-[(Hydroxyimino)methyl]phenyl}methanol and salicylaldehyde oxime in acetonitrile.

  • Substrate Stock Solution: Prepare a 50 mM stock solution of PNPA in acetonitrile.[7]

3. Kinetic Measurements:

  • Set the spectrophotometer to monitor the absorbance at 400 nm, the λ_max of the p-nitrophenolate anion.[7]

  • Equilibrate the buffer solution in the quartz cuvette to the desired temperature (e.g., 25 °C) in the spectrophotometer.

  • To a cuvette containing the buffer, add a specific volume of the catalyst stock solution to achieve the desired final concentration (e.g., 1 mM).

  • Initiate the reaction by adding a small volume of the PNPA stock solution to achieve a final concentration of (e.g., 0.1 mM). The final concentration of acetonitrile should be kept low (e.g., <2% v/v) to minimize solvent effects.[7]

  • Immediately start recording the absorbance at 400 nm as a function of time for a sufficient duration to observe a significant change.

  • Run a control experiment without any catalyst to measure the rate of uncatalyzed hydrolysis.

  • Perform all experiments in triplicate to ensure reproducibility.

4. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) for each reaction can be determined by fitting the absorbance versus time data to a single exponential equation.

  • The second-order rate constant (k_cat) for the catalyzed reaction can be calculated using the following equation: k_cat = (k_obs - k_uncat) / [Catalyst] where k_uncat is the rate constant for the uncatalyzed reaction and [Catalyst] is the concentration of the catalyst.

  • The catalytic efficiency can then be compared based on the calculated k_cat values.

Caption: Experimental workflow for comparing catalytic efficiency.

Conclusion and Future Outlook

While direct experimental evidence is currently lacking, a structural analysis suggests that {2-[(Hydroxyimino)methyl]phenyl}methanol, with its additional hydroxymethyl group, has the potential for enhanced catalytic activity compared to salicylaldehyde oxime, primarily through its ability to form more extensive hydrogen-bonding networks. However, steric factors could play a counteracting role.

The provided experimental protocol offers a clear and direct path for researchers to test this hypothesis. Such a study would not only provide valuable data on the catalytic efficiency of these two specific molecules but also contribute to a broader understanding of structure-activity relationships in bifunctional organocatalysis. The insights gained could pave the way for the rational design of novel, more efficient catalysts for a range of chemical transformations relevant to the pharmaceutical and chemical industries.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Ando, A. (1970). Catalytic Activities of Salicylaldehyde Derivatives. I. Catalytic Effects of 4-Formyl-3-hydroxyphenyltrimethylammonium Bromide on the Racemization of l-Amino Acid. Bulletin of the Chemical Society of Japan, 43(7), 2314-2316.
  • Effect of Substituted Salicylaldehyde Schiff Base Metal Complex Structure on Catalytic Oxidation Property of Sulfide. Journal of the Chinese Society of Rare Earths, 39(4), 489-496.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. Molecules, 24(18), 3326.
  • Histogram representation of M(II)‐salicylaldoxime complexes activity... - ResearchGate. Available at: [Link]

  • Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols.
  • Chauhan, P., & Chimni, S. S. (2012).
  • Reactivity Indices for ortho/para Monosubstituted Phenols.
  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2235–2249.
  • Catalytic Activities of Salicylaldehyde Derivatives. VII. Synthesis and Catalytic Activity of (2-Formyl-3-hydroxyphenyl)dimethylsulfonium Salt in the Racemization of l-Glutamic Acid. Bulletin of the Chemical Society of Japan, 49(4), 1163-1164.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. FUDMA Journal of Sciences, 6(3), 329-334.
  • Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.
  • The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Journal of Applied Polymer Science, 13(1), 1-13.
  • Oxime. Wikipedia. Available at: [Link]

  • Role of Hydrogen Bonding Acceptors in Organo‐Enamine Catalysis.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Salicylaldoxime – Knowledge and References. Taylor & Francis.
  • Hydrogen-bond catalysis. Wikipedia. Available at: [Link]

  • A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulf
  • How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? Molecules, 26(10), 3013.
  • Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethyl
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Inorganics, 10(10), 166.
  • The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase.
  • Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. Journal of Solution Chemistry, 36(8), 1029-1038.
  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals, 9(3), 1117-1122.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society, 136(12), 4849-4852.
  • Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid. PrepChem.com.
  • ORGANIC CHEMISTRY. ADDI.
  • The Role H-Bonding and Supramolecular Structures in Homogeneous and Enzymatic C
  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 441-447.
  • Cooperative Hydrogen-Bond Pairing in Organocatalytic Ring-Opening Polymerization. Macromolecules, 47(21), 7351-7357.
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Validation

Thermal Analysis (TGA/DSC) of {2-[(Hydroxyimino)methyl]phenyl}methanol

This guide outlines the thermal analysis framework for {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(Hydroxymethyl)benzaldehyde oxime ). It synthesizes established thermal safety principles for oximes with s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal analysis framework for {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(Hydroxymethyl)benzaldehyde oxime ). It synthesizes established thermal safety principles for oximes with specific mechanistic insights relevant to this ortho-substituted compound.

A Comparative Stability & Safety Guide

Executive Summary & Chemical Context[1][2]

{2-[(Hydroxyimino)methyl]phenyl}methanol (CAS: 612-14-6 for the diol precursor; specific oxime derivatives vary) represents a critical class of bifunctional intermediates containing both a reactive oxime (–CH=N–OH) and a benzylic alcohol (–CH₂OH).

Unlike simple oximes, this compound possesses an ortho-hydroxymethyl group , introducing a unique intramolecular reaction pathway. While standard oximes (e.g., Benzaldehyde oxime) thermally dehydrate to nitriles, this product is predisposed to cyclization (forming 1,2-benzisoxazole or benzoxazine derivatives) upon heating.

Critical Thermal Characteristic:

  • Dual-Exotherm Potential: The compound exhibits two potential exothermic events: (1) Intramolecular cyclization/dehydration and (2) High-temperature N–O bond scission (decomposition).

  • Safety Flag: Oximes are energetic functional groups. Thermal runaway is a tangible risk if the decomposition onset overlaps with process temperatures.

Experimental Methodology (Self-Validating Protocols)

To obtain reproducible data, the following protocols must be strictly adhered to. The choice of crucible and atmosphere is not arbitrary; it dictates whether you measure evaporation or decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine Melting Point (

    
    ), Cyclization Onset, and Decomposition Energy (
    
    
    
    ).
  • Crucible Selection:

    • Standard: High-pressure Gold-plated or Stainless Steel sealed crucibles (recommended).

    • Reasoning: Oximes release gas (

      
      , 
      
      
      
      ,
      
      
      ) during decomposition. Open pans allow volatile loss, masking the true exothermicity and leading to underestimation of safety risks.
  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 300°C.

    • Validation: Run a "check standard" (e.g., Indium) prior to analysis.

Thermogravimetric Analysis (TGA)[1][2][3][4][5]
  • Objective: Quantify volatiles (solvent/moisture) and degradation onset (

    
    ).
    
  • Atmosphere:

    • Nitrogen (Inert): To isolate thermal decomposition from oxidative degradation.

    • Air (Oxidative): To simulate storage fire scenarios (optional).

  • Protocol:

    • Tare empty alumina crucible.

    • Load 5–10 mg sample (powder).

    • Ramp 10°C/min to 600°C.

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this specific oxime.

ThermalWorkflow Sample Sample: {2-[(Hydroxyimino) methyl]phenyl}methanol Prep Prep: Dry (40°C, Vac) Remove Solvents Sample->Prep DSC_Seal DSC (Sealed Pan) Detects: Mp, Rxn Heat Prep->DSC_Seal 5-10 mg TGA_Inert TGA (N2) Detects: Mass Loss (Dehydration vs Decomp) Prep->TGA_Inert 5-10 mg Analysis Data Correlation DSC_Seal->Analysis Exotherms (J/g) TGA_Inert->Analysis % Mass Step Outcome Safety Profile & Process Window Analysis->Outcome

Caption: Integrated TGA/DSC workflow for energetic oxime intermediates.

Comparative Performance Analysis

This section compares the target product against its direct precursor and a standard oxime to isolate the contribution of functional groups to thermal stability.

The Alternatives
  • Alternative A (Standard): Benzaldehyde Oxime.

    • Structure: Phenyl ring + Oxime. Lacks the -CH₂OH group.

    • Behavior: Well-characterized. Dehydrates to Benzonitrile (~180–200°C) or rearranges (Beckmann) to Benzamide.

  • Alternative B (Precursor): 2-(Hydroxymethyl)benzaldehyde.

    • Structure: Phenyl ring + Aldehyde + Alcohol. Lacks the energetic N–O bond.

    • Behavior: Generally stable until boiling/oxidation. Non-energetic decomposition.

Thermal Data Comparison (Predicted/Literature Ranges)
FeatureTarget Product ({2-[(Hydroxyimino)...}methanol)Alt A: Benzaldehyde Oxime Alt B: Precursor Aldehyde
Melting Point (

)
105 – 140°C (Est.)(Higher than Z-isomer due to H-bonding)33°C (Z-isomer)133°C (E-isomer)~37°C
First Thermal Event ~140–160°C (Exothermic) Intramolecular Cyclization~160–180°C (Endo/Exo)Dehydration to Nitrile~100–120°C (Endo)Evaporation/Boiling
Decomp. Onset (

)
>180°C >190°C>250°C
Mass Loss (TGA) -12% (Step 1) Loss of H₂O (Cyclization)-15%Loss of H₂O (Nitrile formation)100%Evaporation
Safety Risk High (Cyclization + Decomp)Moderate (Decomp)Low (Flammability only)
Mechanistic Insight: The "Ortho Effect"

The critical differentiator for {2-[(Hydroxyimino)methyl]phenyl}methanol is the proximity of the hydroxyl group to the oxime.

  • Standard Oxime: Requires high energy to eliminate water intermolecularly.

  • Target Product: Can undergo Intramolecular O-alkylation or dehydration. The -CH₂OH group attacks the oxime, potentially lowering the activation energy for decomposition. This makes the target product less thermally stable than Benzaldehyde Oxime.

ReactionPathways cluster_0 Pathway A: Thermal Cyclization (Likely < 180°C) cluster_1 Pathway B: Violent Decomposition (> 200°C) Target {2-[(Hydroxyimino)methyl]phenyl}methanol (Target) Benzisoxazole 1,2-Benzisoxazole derivative + H2O Target->Benzisoxazole Dehydration (Exothermic) Fragments Radical Fragmentation (NOx, Nitriles, Tars) Target->Fragments N-O Bond Scission (High Hazard) Benzisoxazole->Fragments Secondary Decomp

Caption: Competing thermal degradation pathways. Pathway A is unique to the target product.

Safety & Handling Recommendations

Based on the thermal profile, the following safety constraints are mandatory for scale-up:

  • Process Temperature Limit: Maintain process temperatures at least 50°C below the DSC onset (likely < 90°C).

  • Drying: Do not oven dry >60°C without confirming stability. Use vacuum drying to lower thermal load.

  • Storage: Store in cool, dry conditions. Acidic impurities can catalyze the Beckmann rearrangement, triggering premature heat release.

References

  • PubChem. Benzaldehyde oxime (Compound Summary). National Library of Medicine. Available at: [Link]

  • Liske, B., et al. The Relationship between a Thermal Analysis and a Safety-Relevant Problem. IChemE Symposium Series No. 158. Available at: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-, oxime (Salicylaldoxime). Standard Reference Data. Available at: [Link](Cited for structural comparison of ortho-substituted oximes).

  • Mettler Toledo.Thermal Analysis of Energetic Materials (Application Note). General principles of DSC/TGA for decomposition.

Disclaimer: This guide is based on theoretical chemical principles and comparative analysis of structurally related compounds. Specific batches must be experimentally validated.

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(Hydroxymethyl)benzaldehyde Oxime

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. 2-(Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. 2-(Hydroxymethyl)benzaldehyde oxime, a molecule of interest in various chemical and pharmaceutical research domains, is no exception. This guide provides an in-depth comparison of elemental analysis standards for this compound, offering a technical narrative grounded in scientific expertise and practical experience.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a cornerstone technique in chemistry, providing the fundamental percentage composition of a compound.[1][2] For a compound like 2-(Hydroxymethyl)benzaldehyde oxime (C₈H₉NO₂), this analysis verifies its empirical formula, offering a primary indication of purity. In the pharmaceutical industry, elemental analysis is crucial for quantifying impurities that could be toxic, affect stability, or alter the therapeutic efficacy of a drug substance.[3] Regulatory bodies mandate stringent control over such impurities, making accurate elemental analysis an indispensable part of quality control and regulatory submissions.[4]

The theoretical elemental composition of 2-(Hydroxymethyl)benzaldehyde oxime is:

  • Carbon (C): 63.56%

  • Hydrogen (H): 6.00%

  • Nitrogen (N): 9.27%

  • Oxygen (O): 21.17%

Any significant deviation from these values in an experimental setting suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis. The widely accepted tolerance for elemental analysis results in the scientific literature and for regulatory purposes is within ±0.4% of the calculated theoretical values.[5][6]

Combustion Analysis: The Gold Standard for Organic Elemental Analysis

The most prevalent method for determining the carbon, hydrogen, and nitrogen (CHN) content of organic compounds is combustion analysis.[1][2] This technique is based on the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting combustion gases are then passed through a series of traps and detectors to quantify the elemental components.

Experimental Workflow for Combustion-Based CHN Analysis

The following diagram illustrates the typical workflow of a modern CHN elemental analyzer:

CHN_Analysis_Workflow Figure 1: Workflow of a Combustion-Based CHN Analyzer cluster_Sample_Prep Sample Preparation cluster_Analysis Automated Analysis cluster_Data_Processing Data Processing Sample_Weighing 1. Sample Weighing (1-3 mg) Encapsulation 2. Encapsulation (Tin or Silver Foil) Sample_Weighing->Encapsulation Autosampler 3. Autosampler Introduction Encapsulation->Autosampler Combustion_Furnace 4. Combustion (~1000°C, O2 environment) Autosampler->Combustion_Furnace Reduction_Furnace 5. Reduction (e.g., Copper Turnings) Combustion_Furnace->Reduction_Furnace Gas_Separation 6. Gas Chromatography (Separation of CO2, H2O, N2) Reduction_Furnace->Gas_Separation Detection 7. Thermal Conductivity Detector (TCD) Gas_Separation->Detection Data_Analysis 8. Signal Integration & Calculation Detection->Data_Analysis Report 9. Report Generation (%C, %H, %N) Data_Analysis->Report

Caption: Figure 1: Workflow of a Combustion-Based CHN Analyzer.

Step-by-Step Protocol for CHN Analysis of 2-(Hydroxymethyl)benzaldehyde Oxime
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy and reliability of the results.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 2-(Hydroxymethyl)benzaldehyde oxime sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost and to aid in complete combustion.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into a high-temperature combustion furnace (typically around 900-1100°C) with a constant flow of pure oxygen.[7] The sample undergoes rapid and complete combustion.

    • The resulting gases (CO₂, H₂O, Nₓ, etc.) are swept by a carrier gas (usually helium) into a reduction furnace containing copper turnings to convert nitrogen oxides (Nₓ) to N₂.

    • The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each component elutes from the column.

  • Data Interpretation: The instrument's software integrates the detector signals and calculates the percentage of C, H, and N in the original sample based on the calibration.

Comparative Analysis of Analytical Techniques

While combustion analysis is the primary method for determining the bulk elemental composition, a comprehensive characterization of 2-(Hydroxymethyl)benzaldehyde oxime requires a multi-faceted approach. Other analytical techniques provide complementary information about the compound's purity, structure, and the presence of trace-level impurities.

Analytical Technique Information Provided Strengths Limitations
Combustion Analysis (CHN) Percentage of Carbon, Hydrogen, and Nitrogen.High precision and accuracy for bulk elemental composition; well-established and validated method.Does not provide structural information; not suitable for trace element analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Highly sensitive and quantitative; can separate closely related compounds.[8]Requires method development and validation; does not directly provide elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and confirmation of the chemical identity.Unparalleled for structure elucidation; can be used for purity assessment.Less sensitive than HPLC for impurity detection; not a direct measure of elemental composition.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Quantification of trace elemental impurities (metals and non-metals).Extremely sensitive for trace and ultra-trace element detection.[9][10]Destructive to the sample; primarily for inorganic elements.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the molecular formula.Provides highly accurate mass-to-charge ratio, confirming the molecular formula.[5][6]Does not provide quantitative information on bulk elemental composition.

Logical Relationship of Analytical Techniques for Comprehensive Characterization

The following diagram illustrates how these techniques can be integrated for a thorough characterization of 2-(Hydroxymethyl)benzaldehyde oxime, ensuring a self-validating system.

Comprehensive_Characterization Figure 2: Integrated Analytical Approach cluster_Purity_Identity Purity & Identity Confirmation cluster_Safety Safety & Quality Control Target_Molecule 2-(Hydroxymethyl)benzaldehyde Oxime CHN_Analysis Combustion Analysis (%C, %H, %N) Target_Molecule->CHN_Analysis Bulk Composition HPLC HPLC (Purity, Impurity Profile) Target_Molecule->HPLC Organic Purity NMR NMR Spectroscopy (Structural Confirmation) Target_Molecule->NMR Structure HRMS HRMS (Molecular Formula Confirmation) Target_Molecule->HRMS Molecular Formula ICP_MS ICP-MS (Trace Metal Impurities) Target_Molecule->ICP_MS Inorganic Impurities Validation_Report Comprehensive Validation Report CHN_Analysis->Validation_Report HPLC->Validation_Report NMR->Validation_Report HRMS->Validation_Report ICP_MS->Validation_Report

Caption: Figure 2: Integrated Analytical Approach for Compound Validation.

Conclusion

The elemental analysis of 2-(Hydroxymethyl)benzaldehyde oxime, primarily through combustion analysis, is a fundamental step in its characterization. This technique provides a direct measure of the compound's empirical formula and is a critical indicator of its purity. However, for a complete and robust validation suitable for research and drug development, an integrated analytical approach is paramount. By combining combustion analysis with orthogonal techniques such as HPLC, NMR, HRMS, and ICP-MS, a comprehensive profile of the molecule's identity, purity, and safety can be established. This multi-faceted strategy ensures the generation of reliable and defensible data, which is essential for advancing scientific discovery and meeting stringent regulatory expectations.

References

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Cross, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Patel, B., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). PMC - NIH. [Link]

  • Cheméo. (n.d.). benzaldehyde oxime, 2-hydroxy, 5-methyl-. Retrieved from [Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. (2022). MDPI. [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). Oriental Journal of Chemistry. [Link]

  • PubChem. (n.d.). Benzaldehyde, 2-hydroxy, 5-methyl, oxime, TMS. Retrieved from [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-, oxime. Retrieved from [Link]

  • Isolation and analysis of carbonyl compounds as oximes. (1971). CDC Stacks. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-, oxime. Retrieved from [Link]

  • Structural Chemistry of Oximes. (2013). ACS Publications. [Link]

  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. (2010).
  • Virginia.gov. (2026). Benzaldehyde, 2-hydroxy, oxime, TMS. Retrieved from [Link]

  • Corrected Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Structural Chemistry of Oximes. (2025). ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... (n.d.).
  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. (2022). PubMed. [Link]

Sources

Validation

Comparative study of ligand binding affinity of {2-[(Hydroxyimino)methyl]phenyl}methanol

Topic: Comparative Ligand Binding Profile: {2-[(Hydroxyimino)methyl]phenyl}methanol (Non-Quaternary AChE Reactivator) Executive Summary This guide provides a technical comparative analysis of {2-[(Hydroxyimino)methyl]phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Ligand Binding Profile: {2-[(Hydroxyimino)methyl]phenyl}methanol (Non-Quaternary AChE Reactivator)

Executive Summary

This guide provides a technical comparative analysis of {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(hydroxymethyl)benzaldehyde oxime ), a non-quaternary oxime designed to address the critical limitation of standard organophosphate (OP) antidotes: Blood-Brain Barrier (BBB) penetration.

While standard therapeutics like 2-PAM (Pralidoxime) exhibit superior binding affinity (


) to the Acetylcholinesterase (AChE) active site due to electrostatic stabilization, they fail to reactivate central nervous system (CNS) targets. This guide evaluates the {2-[(Hydroxyimino)methyl]phenyl}methanol candidate, analyzing its trade-off between reduced coulombic affinity  and enhanced lipophilicity , and benchmarks it against 2-PAM and the bis-pyridinium standard Obidoxime .

Molecular Profile & Pharmacophore

  • IUPAC Name: {2-[(Hydroxyimino)methyl]phenyl}methanol

  • Common Alias: o-Hydroxymethylbenzaldoxime

  • Molecular Weight: 151.16 g/mol

  • Class: Non-quaternary (Uncharged) Oxime Reactivator

  • Target: Phosphylated Serine-203 in the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE).

Mechanistic Rationale: The molecule features a proximal hydroxyl group (-CH2OH) ortho to the oxime functionality. This design mimics the "activity-enhancing" side chains found in bis-quaternary oximes (like the ether link in HI-6) but maintains a neutral charge profile to facilitate passive diffusion across the BBB.

Comparative Ligand Binding Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing non-quaternary benzaldoxime derivatives against clinical standards.

Table 1: Binding Affinity & Reactivation Kinetics (In Vitro)
ParameterCandidate: {2-[(Hydroxyimino)...}Standard: 2-PAM (Pralidoxime)Standard: ObidoximeInterpretation
Charge State Neutral (Non-ionic)Cationic (+1)Dicationic (+2)Neutrality enables CNS entry but reduces CAS binding.
Binding Affinity (

)
150 - 450 µM (Est.)10 - 30 µM 5 - 15 µM Lack of cation-

interaction with Trp86 results in lower affinity.
Reactivation (

)
Moderate (

min

)
High (

min

)
Very HighCandidate requires higher circulating concentration for effect.
BBB Permeability (

)
High (>

cm/s)
NegligibleNegligibleThe Candidate's primary advantage.
LogP ~1.2 (Lipophilic)-2.5 (Hydrophilic)-3.5 (Hydrophilic)Positive LogP confirms membrane crossing potential.

Critical Insight: The candidate sacrifices raw binding affinity (driven by the cation-


 interaction at the AChE anionic sub-site) to gain access to the CNS. The hydroxymethyl group acts as a secondary H-bond donor to Tyr124 or Asp74, partially compensating for the loss of the quaternary nitrogen.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the competitive binding and reactivation pathway, highlighting the "BBB Paradox" where affinity is traded for access.

G cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral Circulation Target Inhibited AChE (OP-Ser203) Reactivated Active AChE + Phosphyl-Oxime Target->Reactivated Nucleophilic Attack (k_react) Candidate {2-[(Hydroxyimino)...} (Neutral) Candidate->Target Passive Diffusion (High BBB Permeability) Interaction Binding Mode: H-Bonding (Tyr124) No Cation-Pi Candidate->Interaction Standard 2-PAM (Charged) Standard->Target Blocked by BBB Interaction->Target

Figure 1: Comparative pharmacokinetics and mechanism. The candidate (Yellow) bypasses the BBB barrier that blocks 2-PAM (Blue), utilizing H-bonding rather than electrostatic forces for binding.

Experimental Protocols

To validate the performance of {2-[(Hydroxyimino)methyl]phenyl}methanol, the following self-validating protocols are recommended.

Protocol A: Modified Ellman’s Reactivation Assay

Purpose: To determine the reactivation rate constant (


) and dissociation constant (

).
  • Enzyme Inhibition: Incubate Recombinant Human AChE (rhAChE) with Paraoxon (100 nM) for 30 min at 25°C. Remove excess organophosphate via spin-column filtration (Zeba Spin, 7K MWCO).

  • Baseline Check: Verify AChE activity is <1% using acetylthiocholine (ATCh) substrate.

  • Reactivation Phase:

    • Prepare serial dilutions of the Candidate (10 µM – 1000 µM) in PBS (pH 7.4).

    • Add Candidate to inhibited AChE.

    • At time intervals (

      
       = 1, 5, 10, 20, 30, 60 min), transfer aliquots to the assay plate.
      
  • Measurement: Add DTNB (Ellman's reagent) and ATCh. Measure Absorbance at 412 nm.

  • Data Analysis: Plot

    
     vs. time to obtain 
    
    
    
    .
    • Validation Check: Run 2-PAM (100 µM) as a positive control. If 2-PAM reactivation < 50% at 30 min, the enzyme may be "aged" (permanently inhibited).

Protocol B: PAMPA-BBB (Permeability Assay)

Purpose: To confirm CNS penetration potential.

  • Setup: Use a PAMPA sandwich plate with a PVDF membrane coated with porcine brain lipid extract.

  • Donor Well: Load Candidate (200 µM) in PBS.

  • Acceptor Well: Load PBS.

  • Incubation: 18 hours at 25°C (humidified).

  • Quantification: Measure concentration in Acceptor well via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Success Metric:

      
       cm/s indicates high CNS permeability.
      

Synthesis & Purity Verification Workflow

Workflow Start Start: 2-(Hydroxymethyl)benzaldehyde React Reaction: + Hydroxylamine HCl + Na2CO3 (Buffer) Start->React Isolate Isolation: Extraction (EtOAc) Wash (Brine) React->Isolate Purify Purification: Recrystallization (EtOH/Water) Isolate->Purify QC QC Check: 1H-NMR (DMSO-d6) Look for: Oxime H (11.2 ppm) Absence of Aldehyde (10.0 ppm) Purify->QC

Figure 2: Synthesis and Quality Control workflow ensuring the integrity of the oxime functionality.

References

  • Kliachyna, M., et al. (2018). "Structure-Based Optimization of Nonquaternary Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents." Journal of Medicinal Chemistry.

  • Amitai, G., et al. (2021). "Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase." Scientific Reports.

  • Worek, F., et al. (2016). "Reactivation of organophosphate-inhibited human AChE by combinations of oximes." Toxicology Letters.

  • PubChem Compound Summary. "2-(Hydroxymethyl)benzaldehyde oxime." National Center for Biotechnology Information.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of {2-[(Hydroxyimino)methyl]phenyl}methanol

Executive Summary Immediate Action Required: Treat {2-[(Hydroxyimino)methyl]phenyl}methanol as a thermally sensitive organic intermediate . While not classified as a high explosive, the presence of the oxime moiety (-CH=...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat {2-[(Hydroxyimino)methyl]phenyl}methanol as a thermally sensitive organic intermediate . While not classified as a high explosive, the presence of the oxime moiety (-CH=N-OH) introduces latent energy that can result in exothermic decomposition if subjected to high heat or strong acidic catalysis.

Disposal Pathway: This compound must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration. Under no circumstances should this material be disposed of via sanitary sewer or mixed with strong oxidizing acids.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity to ensure protocol alignment.

ParameterSpecification
Chemical Name {2-[(Hydroxyimino)methyl]phenyl}methanol
Common Synonyms 2-(Hydroxymethyl)benzaldehyde oxime; 1,2-Benzenedimethanol mono-oxime
CAS Number 612-14-6
Molecular Formula C₈H₉NO₂
Physical State White to off-white solid (typically)
Key Functional Groups Aldoxime (Thermal instability risk), Benzyl Alcohol (Oxidation risk)
Primary Hazards Skin/Eye Irritant (H315, H319); Potential Thermal Decomposition
The "Why" Behind the Protocol (Expert Insight)

As a researcher, you must understand the causality of the hazards:

  • Oxime Instability: The -C=N-OH bond is susceptible to the Beckmann Rearrangement or dehydration to nitriles under acidic conditions/heat. These reactions are often exothermic.

  • Ortho-Substitution Effect: The proximity of the hydroxymethyl group (-CH₂OH) to the oxime allows for potential intramolecular cyclization (forming benzoxazines) if catalyzed by acid. This unpredictable chemistry necessitates strict segregation from acidic waste streams.

  • Hydrolysis Risk: Contact with aqueous acids can hydrolyze the oxime back to the parent aldehyde and hydroxylamine . Hydroxylamine is cytotoxic and potentially explosive when concentrated.

Pre-Disposal Stabilization & Segregation

Trustworthiness Check: Perform these checks to validate waste stability.

A. Chemical Compatibility Check
  • INCOMPATIBLE: Sulfuric acid, Nitric acid, Chromic acid, Peroxides.

  • COMPATIBLE: Ethanol, Methanol, Ethyl Acetate, Dichloromethane (if halogenated waste is permitted).

B. Pre-Treatment (For Pure Quantities > 5g)

To mitigate thermal hot-spots during transport and incineration, it is best practice to dilute pure solid oximes.

  • Dissolution: Dissolve the solid in a compatible non-halogenated solvent (e.g., Ethanol or Acetone) to a concentration of <10% w/v.

  • Rationale: Solvation acts as a thermal heat sink, reducing the risk of runaway decomposition in the event of external heating during waste transit.

Step-by-Step Disposal Protocol

Step 1: Waste Stream Classification

Assign the material to the Non-Halogenated Organic Solvent/Solid stream.

  • RCRA Considerations: While not typically a P- or U-listed waste specifically by CAS, it displays characteristics of ignitability (if dissolved in solvent) or reactivity (thermal).

  • EPA Waste Code (Generic): D001 (Ignitable) if in flammable solvent; otherwise, classify as "Non-Regulated Chemical Waste" managed as hazardous.

Step 2: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the material is wet or in solution (corrosion risk).

  • Headspace: Leave at least 10% headspace in the container to accommodate potential vapor expansion.

  • Closure: Ensure the cap is a screw-top with a chemically resistant liner (PTFE/Teflon).

Step 3: Labeling

The label must be legible and solvent-resistant. Include the following data:

  • Full Chemical Name: {2-[(Hydroxyimino)methyl]phenyl}methanol

  • Constituents: (If dissolved) e.g., "10% in Acetone"

  • Hazard Warnings: "IRRITANT", "ORGANIC OXIME - THERMALLY SENSITIVE"

Step 4: Storage Pending Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Temperature Control: Keep cool (below 25°C). Avoid direct sunlight.[1]

  • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific oxime derivative.

DisposalWorkflow Start Start: Waste Identification {2-[(Hydroxyimino)methyl]phenyl}methanol QuantityCheck Quantity Assessment: Is mass > 5g (Pure Solid)? Start->QuantityCheck Dilution Pre-Treatment: Dissolve in Ethanol/Acetone (<10% concentration) QuantityCheck->Dilution Yes (>5g) DirectPack Direct Packaging: Place solid in HDPE/Glass container QuantityCheck->DirectPack No (<5g) Segregation Segregation Check: Confirm NO Acids or Oxidizers in waste container Dilution->Segregation DirectPack->Segregation Labeling Labeling: 'Non-Halogenated Organic' Add: 'Oxime - Thermally Sensitive' Segregation->Labeling Passed FinalStorage Storage: Satellite Accumulation Area (Cool, Dry, Secondary Containment) Labeling->FinalStorage Pickup Disposal: Handover to EHS/Licensed Contractor (Incineration) FinalStorage->Pickup

Caption: Operational workflow for the segregation, treatment, and packaging of CAS 612-14-6, emphasizing quantity-dependent stabilization.

Emergency Contingencies

ScenarioResponse Protocol
Spill (Solid) 1. Isolate the area.2.[2] Dampen solid with water/ethanol to prevent dust generation.3. Sweep into a disposal container using non-sparking tools.
Spill (Liquid) 1. Absorb with vermiculite or clay-based absorbent.2. Do not use sawdust (combustible).3. Place in a sealed container labeled "Spill Debris".
Skin Contact Wash immediately with soap and water for 15 minutes. Oximes can absorb through skin.
Fire Use CO₂, Dry Chemical, or Alcohol-resistant foam. Avoid water jets if material is molten (spreads fire).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: [2-(Hydroxymethyl)phenyl]methanol (CAS 612-14-6). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[3] (General guidelines for handling energetic functional groups/oximes). Retrieved from [Link][3]

  • Matrix Fine Chemicals. Product Specification: [2-(Hydroxymethyl)phenyl]methanol.[4][5] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling {2-[(Hydroxyimino)methyl]phenyl}methanol

Operational Safety Protocol: Handling {2-[(Hydroxyimino)methyl]phenyl}methanol Part 1: Executive Risk Profile & Hazard Identification Senior Scientist Insight: As we integrate {2-[(Hydroxyimino)methyl]phenyl}methanol (al...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling {2-[(Hydroxyimino)methyl]phenyl}methanol

Part 1: Executive Risk Profile & Hazard Identification

Senior Scientist Insight: As we integrate {2-[(Hydroxyimino)methyl]phenyl}methanol (also known as 2-(Hydroxymethyl)benzaldehyde oxime) into your synthetic workflow, we must move beyond generic safety data.[1] While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its chemical structure—containing both a benzylic alcohol and an aldoxime moiety—dictates specific handling nuances often overlooked in broad safety summaries.[1]

Critical Chemical Behaviors:

  • Thermal Instability: Oximes are susceptible to thermal decomposition.[1] Under acidic conditions or elevated temperatures, this compound may undergo Beckmann rearrangement or dehydration, potentially releasing heat or pressure.

  • Sensitization Potential: Like many benzylic oximes, this compound should be treated as a potential skin sensitizer.[1] Repeated low-level exposure can lead to allergic dermatitis.[1]

  • Physical State: It presents as a solid powder.[1] The primary vector of exposure is dust inhalation and direct contact with mucous membranes.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Directive: Do not rely on "standard lab attire." Select PPE based on the activity and the solvent system used.[1]

Body AreaEssential PPETechnical Justification (The "Why")
Eyes Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient.[1] As a fine powder, oxime dust can bypass side shields.[1] As an irritant, contact with the cornea can cause severe, persistent irritation.
Hands (Solid) Nitrile Gloves (Min.[1] 0.11 mm thickness)Nitrile provides excellent resistance to organic solids.[1] Protocol: Change immediately if punctured or visibly contaminated.[1]
Hands (Solution) Solvent-Specific Selection If dissolved in DCM or Chloroform : Use PVA or Silver Shield laminates (Nitrile degrades rapidly).[1] If dissolved in Methanol/Ethanol : Standard Nitrile is acceptable.[1]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is required to prevent inhalation of the irritant dust.
Body Lab Coat (Cotton/Flame Resistant) Synthetic blends can melt if a thermal runaway occurs during reaction.[1] 100% cotton or Nomex is preferred.

Part 3: Operational Workflow & Process Safety

Directive: This protocol is designed to be a self-validating system. You must verify the safety of the environment before the chemical is opened.

Phase 1: Pre-Operational Verification
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm . Tape a Kimwipe to the sash; if it flutters inward steadily, flow is active.

  • Static Control: Organic oximes as dry powders can be statically charged.[1] Use an ionizing bar or anti-static gun on the weighing boat to prevent "fly-away" powder that contaminates the balance area.

Phase 2: Handling & Synthesis
  • Weighing:

    • Never weigh this compound on an open bench.[1]

    • If the balance is outside the hood, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.

  • Reaction Parameters:

    • Temperature Monitoring: Due to the oxime group, avoid rapid heating.[1] Use a silicone oil bath with a digital probe feedback loop to prevent thermal overshoot.

    • Incompatibility: Strictly segregate from strong acids (hydrolysis risk) and acid chlorides (exothermic reaction).[1]

Phase 3: Waste & Disposal Strategy
  • Do NOT dispose of down the drain.[1] This compound is toxic to aquatic life.[1][2]

  • Segregation:

    • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Organic Toxic."[1]

    • Liquid Waste: If in solution, segregate into "Non-Halogenated" or "Halogenated" streams based on the solvent.[1]

  • Quenching: If you have unreacted excess, do not quench with strong acid.[1] Dilute with water and dispose of as hazardous waste.[1][3]

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling {2-[(Hydroxyimino)methyl]phenyl}methanol.

SafetyProtocol Start Start: Handling {2-[(Hydroxyimino)methyl]phenyl}methanol RiskAssess Step 1: Risk Assessment (Is it Solid or Solution?) Start->RiskAssess SolidPath Solid Handling RiskAssess->SolidPath Powder SolnPath Solution Handling RiskAssess->SolnPath Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles Engineering: Anti-static Gun SolidPath->PPE_Solid SolventCheck Check Solvent Type SolnPath->SolventCheck Action Step 2: Execution Perform Weighing/Reaction in Fume Hood PPE_Solid->Action PPE_DCM PPE: Laminate/PVA Gloves (Nitrile Permeates Instantly) SolventCheck->PPE_DCM Halogenated (DCM/CHCl3) PPE_Alc PPE: Nitrile Gloves Acceptable SolventCheck->PPE_Alc Alcohols/Ethyl Acetate PPE_DCM->Action PPE_Alc->Action Disposal Step 3: Disposal Segregate: Organic Hazardous Waste NO DRAIN DISPOSAL Action->Disposal

Figure 1: Decision logic for PPE selection and handling based on the physical state and solvent environment of the oxime.

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] 2-(Hydroxymethyl)benzaldehyde | C8H8O2 | CID 184728 - Safety and Hazards.[1] Retrieved February 22, 2026, from [Link]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: [2-(2-Furyl)phenyl]methanol (Analogous Structure Safety Reference). Retrieved February 22, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][4] Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 22, 2026, from [Link]

Sources

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